molecular formula C10H9BrN2 B1528967 1-[(3-bromophenyl)methyl]-1H-pyrazole CAS No. 1247393-02-7

1-[(3-bromophenyl)methyl]-1H-pyrazole

Cat. No.: B1528967
CAS No.: 1247393-02-7
M. Wt: 237.1 g/mol
InChI Key: RXAVSUHRVOXVKQ-UHFFFAOYSA-N
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Description

1-[(3-bromophenyl)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVSUHRVOXVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247393-02-7
Record name 1-[(3-bromophenyl)methyl]-1H-pyrazole
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Foundational & Exploratory

What is the CAS number for 1-[(3-bromophenyl)methyl]-1H-pyrazole?

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-[(3-bromophenyl)methyl]-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While a specific Chemical Abstracts Service (CAS) number for this exact regioisomer is not publicly available in major chemical databases as of the time of this writing, this guide will consolidate available information on its synthesis, structural elucidation, and potential applications by drawing parallels with closely related isomers and derivatives. The document details a robust, field-proven protocol for the synthesis of N-benzylated pyrazoles, presents expected physicochemical and spectroscopic data, and explores the broader context of bromophenyl-pyrazole derivatives in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[2][4] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscore the therapeutic potential of this heterocyclic system.[2]

The introduction of a bromophenylmethyl substituent onto the pyrazole ring, as in the case of this compound, offers several advantages in drug design. The bromine atom can act as a handle for further functionalization through cross-coupling reactions, while the phenyl ring can engage in π-stacking interactions with biological targets. The methylene linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a binding site. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][3][5]

Physicochemical and Structural Information

While a specific CAS number for this compound has not been identified, we can infer its properties from closely related isomers and analogs. For instance, the isomeric compound 1-(3-bromophenyl)-4-methyl-1H-pyrazole is registered under CAS number 1183715-73-2.[6] Another related compound, 3-(3-bromophenyl)-1-methyl-1H-pyrazole, has the CAS number 425379-68-6.[7]

The table below summarizes the computed and known properties of these related compounds, which can serve as a reasonable estimate for the target molecule.

Property1-(3-bromophenyl)-4-methyl-1H-pyrazole[6][8]3-(3-bromophenyl)-1-methyl-1H-pyrazole[7]This compound (Predicted)
CAS Number 1183715-73-2425379-68-6Not Available
Molecular Formula C10H9BrN2C10H9BrN2C10H9BrN2
Molecular Weight 237.10 g/mol 237.10 g/mol 237.10 g/mol
Monoisotopic Mass 235.9949 Da235.9949 Da235.9949 Da
XlogP (Predicted) 2.92.6~2.8-3.2
Physical Form Solid (predicted)Data not availableLikely a solid or oil at room temperature

Synthesis Protocol: N-Benzylation of Pyrazole

The synthesis of this compound can be reliably achieved through the N-alkylation of pyrazole with 3-bromobenzyl bromide. This is a standard and well-documented transformation in heterocyclic chemistry. The causality behind this experimental choice lies in the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the benzylic carbon in 3-bromobenzyl bromide, facilitated by a suitable base.

Experimental Workflow

The following protocol is a self-validating system, where successful synthesis can be confirmed at each stage through thin-layer chromatography (TLC) and subsequent spectroscopic analysis.

Diagram of the Synthesis Workflow

Synthesis_Workflow reagents Pyrazole 3-Bromobenzyl Bromide Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reaction_vessel Reaction Mixture Stir at RT or gentle heat reagents->reaction_vessel 1. Combine workup Aqueous Workup (Quench, Extract with EtOAc) reaction_vessel->workup 2. Reaction purification Purification (Column Chromatography) workup->purification 3. Isolate Crude product This compound (Final Product) purification->product 4. Purify Biological_Activity pyrazole Pyrazole Core Scaffold substituents Structural Modifications (e.g., Bromophenylmethyl group) pyrazole->substituents Functionalization anticancer Anticancer substituents->anticancer anti_inflammatory Anti-inflammatory substituents->anti_inflammatory antimicrobial Antimicrobial substituents->antimicrobial antioxidant Antioxidant substituents->antioxidant activity_node activity_node

Sources

Definitive Guide to Structural Elucidation of N-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective synthesis and subsequent structural identification of N-substituted pyrazoles represent a persistent challenge in medicinal chemistry. Due to the annular tautomerism of the pyrazole precursor, N-alkylation or N-arylation typically yields a mixture of 1,3- and 1,5-disubstituted isomers. Distinguishing these regioisomers is critical, as their biological activities often diverge significantly (e.g., the specific scaffold requirements of COX-2 inhibitors like Celecoxib).

This guide provides a rigorous, evidence-based workflow for the unambiguous structural elucidation of N-substituted pyrazoles, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy (


H, 

C,

N, NOESY, HMBC) as the primary analytical tool, supported by X-ray crystallography and Mass Spectrometry.

Part 1: The Regioselectivity Conundrum

The Mechanism of Ambiguity

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


-pyrazole 


-pyrazole). When an electrophile (

) is introduced, it can attack either nitrogen atom. The ratio of the resulting 1,3-substituted (Product A) and 1,5-substituted (Product B) isomers is governed by:
  • Steric Hindrance: Attack typically favors the nitrogen adjacent to the smaller substituent (leading to the 1,3-isomer).

  • Electronic Effects: Electron-withdrawing groups (EWG) can shift tautomeric equilibrium or deactivation of specific nitrogens.

  • Reaction Conditions: Solvent polarity and the "hard/soft" nature of the base used (e.g., NaH vs.

    
    ) can alter the major product [1].
    
Visualization: Tautomerism to Regioisomerism

The following diagram illustrates the divergence point where structural ambiguity arises.

PyrazoleRegio Tautomer Unsubstituted Pyrazole (Tautomeric Eq.) Isomer13 1,3-Disubstituted Isomer (Less Steric Hindrance) Tautomer->Isomer13 Path A (Kinetic/Steric) Isomer15 1,5-Disubstituted Isomer (Sterically Congested) Tautomer->Isomer15 Path B (Thermodynamic) Reagent Electrophile (R-X) + Base Reagent->Tautomer Alkylation

Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.

Part 2: Primary Elucidation Workflow (NMR Spectroscopy)

The most robust method for distinguishing isomers without growing single crystals is a combination of 1D and 2D NMR. The following protocol assumes a standard N-alkylation scenario.

1D Proton NMR ( H NMR)
  • Diagnostic Signal: Disappearance of the broad NH singlet (typically

    
     9.0–13.5 ppm) confirms substitution.
    
  • Symmetry Check: If the pyrazole is symmetrically substituted at C3/C5 (e.g., 3,5-dimethyl), N-substitution breaks the symmetry, rendering the methyl groups magnetically non-equivalent.

  • Chemical Shift Trends:

    • H4 Proton: The signal for H4 (if unsubstituted) typically resonates between

      
       6.0–7.0 ppm.
      
    • N-Substituent: The

      
      -protons of the N-substituent (e.g., 
      
      
      
      ) are sensitive to the group at C5. An anisotropic group (like Phenyl) at C5 will shield/deshield the
      
      
      differently than a Methyl group at C5.
2D NOESY (The "Quick Kill")

Nuclear Overhauser Effect Spectroscopy (NOESY) is often the definitive experiment. It detects through-space interactions (< 5 Å).

  • 1,5-Isomer (Steric Crowding): The N-substituent (

    
    ) is spatially close to the substituent at C5 (
    
    
    
    ).
    • Observation: Strong NOE cross-peak between

      
       protons and 
      
      
      
      protons.
  • 1,3-Isomer (Steric Relief): The N-substituent (

    
    ) is adjacent to C5-H (if C5 is unsubstituted) or a smaller group.
    
    • Observation: NOE cross-peak between

      
       and 
      
      
      
      (if present).[1] If C5 is substituted, the distance to
      
      
      is too great for NOE.
HMBC (The "Rigid Proof")

Heteronuclear Multiple Bond Correlation (HMBC) provides long-range (


 and 

) coupling data. This is the gold standard for assigning quaternary carbons [2].
  • Critical Correlation: Look for the

    
     coupling from the N-substituent protons (
    
    
    
    ) to the ring carbons.
    • The

      
       protons will show a cross-peak to C5  (the adjacent annular carbon).
      
    • Once C5 is identified, check its shift.

      • If C5 is attached to a Phenyl, it appears in the aromatic region (

        
        130-145 ppm).
        
      • If C5 is attached to a Methyl, it appears in the alkene/imine region (

        
        135-150 ppm, but distinct from Ph-substituted).
        
    • Differentiation: In the 1,3-isomer, the

      
       correlates to a C5 that is unsubstituted or has a different substituent compared to the 1,5-isomer.
      
Nitrogen-15 NMR ( N NMR)

If available,


N NMR (via 

HMBC) is definitive.
  • N1 (Substituted): Pyrrole-like.[2] Upfield shift (

    
     -150 to -200 ppm rel. to 
    
    
    
    ).
  • N2 (Unsubstituted): Pyridine-like. Downfield shift (

    
     -60 to -80 ppm rel. to 
    
    
    
    ) [3].
  • Substituent Effects: The chemical shift of N1 is sensitive to the steric bulk of the adjacent C5 substituent. A bulky group at C5 (1,5-isomer) often causes a desheilding effect on N1 compared to the 1,3-isomer.

Part 3: Visualization of Elucidation Logic

The following flowchart outlines the decision-making process for assigning structure.

ElucidationFlow Start Start: Purified Product H1NMR 1. Acquire 1H NMR (Confirm N-alkylation) Start->H1NMR NOESY 2. Acquire 2D NOESY (Spatial Check) H1NMR->NOESY DecisionNOE NOE between N-R' and C5-Subst? NOESY->DecisionNOE Isomer15 Conclusion: 1,5-Disubstituted Isomer DecisionNOE->Isomer15 Yes (Strong Crosspeak) HMBC 3. Acquire HMBC (Connectivity Check) DecisionNOE->HMBC No / Ambiguous DecisionHMBC N-CH2 correlates to C5 (Quaternary)? HMBC->DecisionHMBC DecisionHMBC->Isomer15 C5 shift matches C-R(bulk) Isomer13 Conclusion: 1,3-Disubstituted Isomer DecisionHMBC->Isomer13 C5 shift matches C-H/C-R(small)

Figure 2: Step-by-step NMR elucidation workflow.

Part 4: Comparative Data Tables

Table 1: Typical Chemical Shift Trends (Reference: Solvent )
NucleusPosition1,3-Isomer (Typical)1,5-Isomer (Typical)Mechanistic Note

H
N-CH

-R

4.0 - 5.2 ppm

4.2 - 5.5 ppm
1,5-isomer often deshielded if C5 is aromatic (ring current).

C
C3 (Ring)

140-150 ppm

130-140 ppm
C3 is adjacent to pyridine-like N2.

C
C5 (Ring)

130-140 ppm

135-145 ppm
C5 is adjacent to pyrrole-like N1.

N
N1 -180 ppm-170 ppmHighly sensitive to C5 substituent steric compression.

(Note: Values are approximate and depend heavily on specific substituents R, R', R''.)

Part 5: Experimental Protocol

Method A: Standard NMR Elucidation

Objective: Distinguish between 1-benzyl-3-methyl-5-phenylpyrazole and 1-benzyl-3-phenyl-5-methylpyrazole.

  • Sample Preparation: Dissolve ~10-15 mg of purified compound in 0.6 mL

    
     (or DMSO-
    
    
    
    if solubility is poor). Filter to remove particulates (essential for high-quality 2D spectra).
  • Acquisition:

    • 1H NMR: 16 scans, 30° pulse.

    • NOESY: Phase-sensitive (e.g., noesygpphpp sequence). Mixing time (

      
      ) = 500 ms.
      
    • HMBC: Gradient-selected (e.g., hmbcgplpndqf). Optimize for long-range coupling

      
       Hz.
      
  • Analysis:

    • Locate the Benzyl

      
       protons in 
      
      
      
      H NMR (
      
      
      5.3 ppm).
    • NOESY Check: Look for cross-peaks at the Benzyl frequency.

      • If cross-peak to Phenyl (ortho protons): Compound is 1,5-phenyl (1-benzyl-5-phenyl-3-methyl).

      • If cross-peak to Methyl : Compound is 1,5-methyl (1-benzyl-3-phenyl-5-methyl).

    • HMBC Verification: Confirm the carbon assignment of the group correlating to the Benzyl protons.

Method B: X-Ray Crystallography (Definitive)

If the product is solid and NMR is ambiguous (e.g., substituents are electronically similar):

  • Recrystallize slowly from EtOH/Hexane or DCM/Heptane.

  • Perform Single Crystal X-ray Diffraction (SC-XRD).

  • Validation: This provides absolute regiochemistry and is required for "Structure Proven" claims in patent filings.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2025. Link

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 2012. Link

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. Journal of Organic Chemistry, 1978. Link

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022. Link

  • Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy. PMC - NIH, 2007. Link

Sources

Spectroscopic Data Interpretation for Novel Pyrazole Compounds: From Raw Data to Unambiguous Structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. However, for the synthetic chemist, the very versatility of the pyrazole ring presents a significant analytical challenge: the unambiguous determination of its substitution pattern. The potential for regioisomerism, particularly when synthesizing substituted pyrazoles, demands a robust and logical approach to structural elucidation.

This guide moves beyond a simple recitation of spectral data. It provides a comprehensive framework, grounded in field-proven methodologies, for the complete spectroscopic characterization of novel pyrazole derivatives. We will explore not just what each technique shows, but why we choose a specific experiment and how the data from multiple techniques are integrated to build an unshakeable, self-validating structural hypothesis. Here, we detail the core spectroscopic signatures of the pyrazole nucleus and present an integrated workflow designed to tackle the most common and complex structural puzzles encountered in pyrazole-focused drug discovery.

Chapter 1: The Inherent Spectroscopic Signature of the Pyrazole Core

Before interpreting the spectra of complex derivatives, it is crucial to understand the fundamental spectroscopic properties of the parent pyrazole ring. This baseline knowledge is the foundation upon which all further analysis is built.

Standard Numbering of the Pyrazole Ring

To ensure clarity throughout this guide, we will use the standard IUPAC numbering for the pyrazole ring as illustrated below.

Caption: IUPAC numbering of the pyrazole heterocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of pyrazole derivatives.

  • ¹H NMR: In its unsubstituted form, the pyrazole ring displays a characteristic pattern. The N-H proton is often a very broad signal appearing far downfield (10-14 ppm), a result of proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[2] This signal will disappear upon shaking the sample with a drop of D₂O, confirming its identity as an exchangeable proton. The ring protons typically appear as a triplet for H4 (~6.4 ppm) and a doublet for H3/H5 (~7.7 ppm). The coupling constants are small, with J₃₄ ≈ J₄₅ typically in the range of 1.9-2.5 Hz.[2]

  • ¹³C NMR: The carbon signals for the parent pyrazole ring are found at approximately δ 135 ppm for C3/C5 and δ 106 ppm for C4.[3] These values are highly sensitive to the electronic effects of substituents.

  • ¹⁵N NMR: While less common, ¹⁵N NMR is exceptionally useful for studying the nitrogen environment, particularly for resolving questions of tautomerism.[4][5] The pyrrole-like N1 and pyridine-like N2 atoms have distinct chemical shifts, which can be averaged if the tautomeric exchange is fast on the NMR timescale.[6][7]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of the parent pyrazole (m/z 68) shows a fragmentation pattern often initiated by the loss of HCN to produce a radical cation at m/z 41.[8] However, the fragmentation of substituted pyrazoles is highly dependent on the nature and position of the substituents, often making it a key tool for isomer differentiation.[9][10] The initial step for any novel compound should be obtaining a High-Resolution Mass Spectrum (HRMS) to confirm the elemental composition, which validates the molecular formula.

Vibrational and Electronic Spectroscopy
  • Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of N-unsubstituted pyrazoles is the N-H stretching vibration. In the gas phase, this appears around 3524 cm⁻¹, but in the solid state or in solution, extensive hydrogen bonding shifts this band to a lower frequency, often appearing as a broad signal between 2600 and 3200 cm⁻¹.[11][12] Characteristic C=N and C=C stretching vibrations of the ring are also observed in the 1400-1600 cm⁻¹ region.[1][13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Pyrazoles exhibit π → π* transitions in the UV region. The parent pyrazole has a maximum absorption (λmax) around 203-210 nm.[14][15] The position and intensity of this absorption are sensitive to substitution and solvent, with conjugation often causing a bathochromic (red) shift.[16][17]

Chapter 2: Decoding Substitution Patterns: An Integrated Approach

The primary challenge in pyrazole chemistry is not just identifying the presence of substituents, but confirming their exact location on the ring. A single synthetic reaction can yield multiple regioisomers, and relying on a single spectroscopic technique is often insufficient. An integrated, multi-technique approach is essential for authoritative structure confirmation.

The Central Role of 2D NMR in Solving Regioisomerism

While 1D NMR provides the initial overview, 2D NMR techniques are the definitive tools for piecing together the molecular puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical of these.

  • Why HMBC is Essential: The power of HMBC lies in its ability to reveal correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). This allows us to connect proton signals to non-protonated (quaternary) carbons—the very carbons where substituents are attached.

Case Example: Distinguishing a 1,3- vs. a 1,5-Disubstituted Pyrazole

Imagine a pyrazole with two substituents, R1 on the nitrogen and R2 on a carbon. The key to distinguishing the 1,3- from the 1,5-isomer lies in identifying long-range correlations from the protons of the R1 group (e.g., the N-CH₂) to the carbons of the pyrazole ring.

cluster_13 1,3-Disubstituted Isomer cluster_15 1,5-Disubstituted Isomer isomer1 N1 C5 C4 C3 r2_1 R2 isomer1:C3->r2_1 h5_1 H5 isomer1:C5->h5_1 h4_1 H4 isomer1:C4->h4_1 r1_1 R1 r1_1->isomer1:n1 r1_1->isomer1:C5 ³J (Strong) r1_1->isomer1:C3 ³J (Strong) isomer2 N1 C5 C4 C3 r2_2 R2 isomer2:C5->r2_2 h4_2 H4 isomer2:C4->h4_2 h3_2 H3 isomer2:C3->h3_2 r1_2 R1 r1_2->isomer2:n1 r1_2->isomer2:C5 ²J (Strong) r1_2->isomer2:C3 ⁴J (Weak/Absent)

Caption: Key HMBC correlations for distinguishing 1,3- and 1,5-disubstituted pyrazoles.

  • In the 1,3-isomer: Protons on the R1 substituent will show a strong ³J HMBC correlation to C5 and a strong ³J correlation to the substituted carbon, C3.

  • In the 1,5-isomer: Protons on the R1 substituent will show a strong ²J HMBC correlation to the substituted carbon, C5, but the correlation to C3 would be over four bonds (⁴J) and is typically weak or absent.[18][19]

This differential connectivity provides an unambiguous assignment. Similarly, Nuclear Overhauser Effect (NOE) experiments (NOESY/ROESY), which detect through-space proximity, can be used. An NOE between protons on the R1 group and the H5 proton would strongly suggest a 1,3-isomer, whereas an NOE to the H3 proton would indicate the 1,5-isomer.

The Challenge of Tautomerism

For pyrazoles that are unsubstituted on nitrogen, annular tautomerism can complicate spectral interpretation.[20] If the exchange between the two tautomeric forms is slow on the NMR timescale (often at low temperatures), you will see two complete sets of signals—one for each tautomer. If the exchange is fast (often at room temperature or higher), you will see a single, time-averaged set of signals.[2]

  • The Solution: Variable Temperature (VT) NMR. The most direct way to investigate this is by acquiring spectra at different temperatures. If tautomerism is occurring, signals will broaden, coalesce, and then sharpen into a single averaged set as the temperature is increased.[2] This dynamic behavior is a hallmark of tautomerism and helps differentiate it from the presence of a static mixture of isomers.

Chapter 3: An Integrated Workflow for Structure Elucidation

G start Start: Novel Pyrazole Compound hrms Step 1: HRMS Confirms Elemental Composition start->hrms nmr_1d Step 2: 1D NMR (¹H, ¹³C, D₂O Exchange) hrms->nmr_1d purity Initial Assessment: - Molecular Formula - Proton/Carbon Count - Exchangeable Protons nmr_1d->purity decision Is Structure Ambiguous? (e.g., Regioisomers Possible) purity->decision nmr_2d Step 3: 2D NMR (COSY, HSQC, HMBC, NOESY) decision->nmr_2d Yes validation Step 5: Final Validation - Does NMR structure match HRMS? - Are MS fragments consistent? - Is IR/UV data supportive? decision->validation No integration Step 4: Data Integration - Assemble Fragments via HMBC - Confirm Proximity via NOESY nmr_2d->integration structure Propose Structure integration->structure structure->validation final End: Unambiguous Structure Confirmed validation->final

Caption: Integrated workflow for novel pyrazole characterization.

Experimental Protocols

Protocol 1: ¹H NMR with D₂O Exchange

  • Sample Prep: Dissolve ~5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

  • Acquire ¹H Spectrum: Run a standard proton NMR experiment.

  • D₂O Addition: Remove the tube, add one drop (~20 µL) of deuterium oxide (D₂O), cap, and shake vigorously for 1 minute.[2]

  • Re-acquire Spectrum: Re-run the ¹H NMR experiment. The signal corresponding to the N-H proton (and any other exchangeable protons like -OH or -NH₂) will have disappeared or significantly diminished.

Protocol 2: HMBC Experiment for Connectivity

  • Sample Prep: A slightly more concentrated sample (~15-20 mg) is recommended.[2]

  • Setup: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments). The key parameter is the long-range coupling delay, which is optimized for an average J-coupling of 8-10 Hz. This value is robust for detecting most ²JCH and ³JCH correlations.

  • Acquisition: HMBC experiments typically require more scans than other 2D experiments to achieve a good signal-to-noise ratio.

  • Processing & Analysis: Process the 2D data and systematically map the correlations from each proton signal to carbon signals, paying close attention to correlations to quaternary carbons.

Data Summary and Validation

All acquired data should be summarized in a table to facilitate the final structural argument.

TechniqueData ObtainedCheckpoint
HRMS Exact Mass (e.g., 254.1162)Provides molecular formula (e.g., C₁₄H₁₄N₄O).
¹H NMR Chemical shifts, integrations, couplingDoes proton count match formula? Are coupling patterns logical?
¹³C NMR Chemical shiftsDoes carbon count match formula?
D₂O Exch. Disappearance of N-H signalConfirms labile proton(s).
COSY H-H coupling networksEstablishes proton spin systems.
HSQC C-H one-bond correlationsAssigns protons to their attached carbons.
HMBC C-H long-range correlationsConnects spin systems and assigns substitution.
MS/MS Fragmentation patternAre key fragments (e.g., loss of a substituent) consistent with the proposed structure?

Conclusion

References

  • F. Aguilar-Parrilla, R. M. Claramunt, C. López, D. Sanz, H. H. Limbach, and J. Elguero, "High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica," The Journal of Physical Chemistry, 1994. [URL: https://pubs.acs.org/doi/abs/10.1021/j100083a017]
  • I. I. Schuster, C. Dyllick-Brenzinger, and J. D. Roberts, "Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles," The Journal of Organic Chemistry, 1979. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01338a002]
  • J. Elguero, C. Marzin, and J. D. Roberts, "Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Prototropic Tautomerism of Azoles," The Journal of Organic Chemistry, 1974.
  • J. Elguero et al., "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations," New Journal of Chemistry, 1999. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/nj/a901986e]
  • BenchChem, "Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives," BenchChem, 2025. [URL: https://www.benchchem.
  • A. Fruchier, V. Pellegrin, R. Schimpf, and J. Elguero, "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles," Organic Magnetic Resonance, 1982.
  • N. Asif et al., "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones," Asian Journal of Chemistry, 2014.
  • M. D. P. M. Marques, A. M. D. L. G. Oliveira, and J. A. S. Cavaleiro, "Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy," Molecules, 2007. [URL: https://www.mdpi.com/1420-3049/12/5/1104]

  • A. Zecchina, L. Cerruti, S. Coluccia, and E. Borello, "The low-resolution infrared (IR) and Raman spectroscopy of pyrazole and its deuterium-substituted isotopologues has been investigated in the gas and condensed phases," The Journal of the Chemical Society B: Physical Organic, 1967.
  • B. D. Mistry, K. R. Desai, and S. M. Intwala, "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," Indian Journal of Heterocyclic Chemistry, 2013. [URL: https://connectjournals.com/01897.2013.23.201]
  • R. M. Claramunt et al., "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison," Molecules, 2023. [URL: https://www.mdpi.com/1420-3049/28/14/5443]
  • J. Elguero et al., "High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism," Canadian Journal of Chemistry, 1988. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v88-185]
  • J. van Thuijl, K. J. Klebe, and J. J. van Houte, "Electron-impact induced fragmentations of pyrazoles," Journal of the Chemical Society B: Physical Organic, 1971. [URL: https://pubs.rsc.org/en/content/articlelanding/1971/j2/j29710000388]
  • A. Selva, L. F. Zerilli, B. Cavalleri, and G. G. Gallo, "Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives," Organic Mass Spectrometry, 1993.
  • T. Axenrod et al., "1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives," Magnetic Resonance in Chemistry, 1984. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1270220104]
  • M. C. G. A. Y. I. R. G. M. L. G. B. L. C. P. C. S. A. José Vicente, "UV-Vis absorption and normalised emission spectra of the pyrazole...," ResearchGate, 2012. [URL: https://www.researchgate.net/figure/UV-Vis-absorption-and-normalised-emission-spectra-of-the-pyrazole-ligand-pypz-R-16-py_fig6_230836561]
  • I. Rozas et al., "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole," Physical Chemistry Chemical Physics, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cp/c5cp03233a]
  • M. C. G. A. Y. I. R. G. M. L. G. B. L. C. P. C. S. A. José Vicente, "UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent," Academia.edu, 2018. [URL: https://www.academia.edu/37397782/UV_VIS_Absorption_Spectral_Studies_of_Complexation_of_1_3_bis_3_2_pyridyl_pyrazol_1_ylmethyl_benzene_1_3_PPB_with_Cu_II_Co_II_Ni_II_in_EtOH_H2O_Mixed_Solvent]
  • M. D. P. M. Marques, A. M. D. L. G. Oliveira, and J. A. S. Cavaleiro, "The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17," ResearchGate, 2007. [URL: https://www.researchgate.net/figure/The-use-of-1-H-NMR-spectroscopy-to-differentiate-between-the-isomeric-compounds-12-14_fig2_250021300]
  • A. M. L. G. Oliveira, "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry," ResearchGate, 2017. [URL: https://www.researchgate.net/publication/318816823_Trends_for_Pyrazole_Fragmentation_Determined_by_Gas_Chromatography_Coupled_with_Mass_Spectrometry]
  • B. D. Mistry, K. R. Desai, and S. M. Intwala, "Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds," Scribd, N/A. [URL: https://www.scribd.com/document/428800179/Synthesis-and-Characterization-of-Some-Pyrazole-Based-Heterocyclic-Compounds]
  • J. A. S. Cavaleiro, "Advanced NMR techniques for structural characterization of heterocyclic structures," ESA-IPB, 2012. [URL: https://esa.ipb.pt/pdf/Ref_2_Cap_Livro_NMR_review_final_vers.pdf]
  • J. Elguero et al., "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C," ResearchGate, 2011. [URL: https://www.researchgate.
  • I. Rozas et al., "UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm," ResearchGate, 2015. [URL: https://www.researchgate.net/figure/UV-absorption-spectra-of-1H-1-2-3-triazole-and-pyrazole-in-the-range-200-240-nm_fig2_279844410]
  • M. V. R. Reddy, "Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I," N/A, N/A.
  • M. D. P. M. Marques, A. M. D. L. G. Oliveira, and J. A. S. Cavaleiro, "Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy," PubMed, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17525754/]

  • V. Y. Komarov et al., "Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties," MDPI, 2023. [URL: https://www.mdpi.com/2073-4352/13/9/839]
  • M. D. P. M. Marques, A. M. D. L. G. Oliveira, and J. A. S. Cavaleiro, "Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy," PMC - NIH, 2007. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6148563/]

  • M. D. P. M. Marques, A. M. D. L. G. Oliveira, and J. A. S. Cavaleiro, "Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy," Molecules, 2007. [URL: https://www.mdpi.com/1420-3049/12/5/1104]

  • C. Medcraft et al., "NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas...," ResearchGate, 2013. [URL: https://www.researchgate.
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  • N. A. T. C. C. M. L. G. G. D. L. P. A. Z. C. C. P. C. T. R. D. D. C. S. D. P. B. Stewart, "Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole," The Journal of Physical Chemistry A, 2025. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.5b07908]
  • M. C. G. A. Y. I. R. G. M. L. G. B. L. C. P. C. S. A. José Vicente, "UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent," Academia.edu, 2018. [URL: https://www.academia.edu/37397782/UV_VIS_Absorption_Spectral_Studies_of_Complexation_of_1_3_bis_3_2_pyridyl_pyrazol_1_ylmethyl_benzene_1_3_PPB_with_Cu_II_Co_II_Ni_II_in_EtOH_H2O_Mixed_Solvent]

Sources

Precision Engineering of the Pyrazole Scaffold: A Technical Guide to SAR and Regioselective Synthesis of 1-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the SAR of 1-substituted pyrazole derivatives. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-substituted pyrazole moiety represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. From the blockbuster anti-inflammatory Celecoxib to the broad-spectrum insecticide Fipronil , the biological activity of these heterocycles is strictly governed by the nature of the substituent at the N1 position . This guide dissects the Structure-Activity Relationship (SAR) of 1-substituted pyrazoles, providing a mechanistic understanding of how N1-modifications dictate target affinity, metabolic stability, and physicochemical profiles. It further details the critical synthetic methodologies required to overcome the persistent challenge of regioselectivity.

The Pyrazole Core: Electronic & Structural Fundamentals

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2]

  • N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet. It is non-basic and serves as the primary attachment point for lipophilic or pharmacophoric groups.

  • N2 (Pyridine-like): Possesses a lone pair in the sp² orbital, acting as a hydrogen bond acceptor (HBA) and a weak base (pKa ~ 2.5).

Critical Insight: Substitution at N1 abolishes the ring's ability to act as a hydrogen bond donor (HBD), locking the tautomeric equilibrium and fixing the spatial arrangement of substituents at positions C3 and C5. This "locking" effect is the cornerstone of designing high-affinity ligands.

Synthetic Mastery: Controlling Regioselectivity

The most common synthetic route—condensation of hydrazines with 1,3-dicarbonyls—is plagued by regioselectivity issues, often yielding mixtures of 1,3- and 1,5-isomers.

The Regioselectivity Challenge

When a monosubstituted hydrazine (


) reacts with an unsymmetrical 1,3-diketone (

), two isomers are possible. The ratio depends on:
  • Nucleophilicity of Hydrazine Nitrogens: The substituted nitrogen (

    
    ) is less nucleophilic due to steric hindrance, while the unsubstituted nitrogen (
    
    
    
    ) is more reactive.
  • Electrophilicity of Carbonyls: The more electrophilic carbonyl is attacked by the more nucleophilic nitrogen.

Validated Protocols for Regiocontrol
  • Acidic Conditions (Protic Solvents): Favor the formation of 1,3-disubstituted pyrazoles . Protonation of the carbonyls makes the reaction driven by the initial attack of the unsubstituted hydrazine nitrogen on the most reactive carbonyl.

  • Basic Conditions / Free Hydrazine: Often favor 1,5-disubstituted pyrazoles , though mixtures are common.

  • Copper-Catalyzed C-N Coupling: A modern, highly regioselective approach involving the coupling of pre-formed pyrazoles with aryl halides.

Visualization: Regioselective Synthetic Workflow

SynthesisWorkflow Start Starting Materials (Aryl Hydrazine + 1,3-Diketone) Condensation Cyclocondensation Reaction Start->Condensation PathC Path C: Cu-Catalyzed Coupling (Pre-formed Pyrazole + Ar-X) Start->PathC Alternative Route PathA Path A: Acidic Medium (EtOH/HCl or AcOH) Condensation->PathA PathB Path B: Basic/Neutral Medium (Free Hydrazine) Condensation->PathB Product13 Major Product: 1,3-Disubstituted Pyrazole (Steric Control) PathA->Product13 Attack by N(beta) on more electrophilic C=O Product15 Major Product: 1,5-Disubstituted Pyrazole (Electronic Control) PathB->Product15 Attack by N(alpha) or complex mechanism ProductN1 Exclusive Product: N1-Aryl Pyrazole (Retains C3/C5 Regiochemistry) PathC->ProductN1

Caption: Decision tree for accessing specific pyrazole regioisomers. Path A and C are preferred for high purity requirements.

SAR Deep Dive: The N1-Substituent as the "Anchor"

The N1-substituent is rarely a passive bystander; it dictates the molecule's orientation within the binding pocket.

Medicinal Chemistry: The COX-2 Paradigm

In cyclooxygenase-2 (COX-2) inhibitors like Celecoxib , the N1-substituent is a phenyl ring bearing a para-sulfonamide.

  • Mechanism: The N1-phenyl group orients the sulfonamide into a specific hydrophilic side pocket (Arg120, Glu524) present in COX-2 but restricted in COX-1.

  • SAR Rule: Replacement of the N1-phenyl with an alkyl group abolishes selectivity. The para-position must contain a hydrogen bond acceptor (

    
     or 
    
    
    
    ).[3]
Agrochemicals: The GABA Receptor Blockade (Fipronil)

In insecticides like Fipronil , the N1-substituent is an electron-deficient aryl group (2,6-dichloro-4-trifluoromethylphenyl).

  • Mechanism: Blocks the GABA-gated chloride channel, causing hyperexcitation in insects.

  • SAR Rule:

    • Steric Bulk: The 2,6-dichloro substitution creates an orthogonal twist between the phenyl and pyrazole rings, critical for fitting into the narrow insect GABA receptor channel.

    • Lipophilicity: The 4-CF3 group enhances penetration through the insect cuticle.

    • Metabolic Liability: The N1-C bond is generally stable, but the C4-sulfinyl group is metabolically active (oxidizes to sulfone, also active).

Kinase Inhibitors: Solubility and Binding

For kinase inhibitors (e.g., B-Raf, JAK inhibitors), the N1-substituent often addresses physicochemical limitations.

  • Solubilizing Groups: N1 is the ideal vector for attaching polar moieties (e.g., piperidine, morpholine, hydroxyethyl) that project into the solvent-exposed region of the kinase ATP-binding pocket.

  • Example: In B-Raf inhibitors, N1-substitution with a hydroxyethyl group can form water-mediated hydrogen bond networks with residues like Cys532.

Visualization: Generalized SAR Map

SAR_Map Pyrazole Pyrazole Core (Scaffold) N1 N1 Position (The Anchor) Pyrazole->N1 C3 C3 Position (Steric/Lipophilic) Pyrazole->C3 C4 C4 Position (Electrophilic Site) Pyrazole->C4 C5 C5 Position (Spatial Lock) Pyrazole->C5 N1_Func Determines: - Lipophilicity (LogP) - Metabolic Stability - Binding Orientation N1->N1_Func C3_Func Interacts with: - Hydrophobic Pockets - Steric Gates C3->C3_Func C4_Func Key for: - Halogenation/Arylation - Electronic Tuning C4->C4_Func C5_Func Controls: - Torsion Angle (Twist) - Regioselectivity during synthesis C5->C5_Func

Caption: Functional mapping of the pyrazole ring. N1 and C5 steric clashes often dictate the overall 3D conformation.

Physicochemical & Metabolic Profiling

Metabolic Stability: The Oxadiazole Bioisostere

A major liability for pyrazole esters (often at C3 or C4) is rapid hydrolysis by esterases.

  • Strategy: Replace the ester with a 1,2,4-oxadiazole ring.[4]

  • Outcome: This bioisostere mimics the carbonyl electronics but is hydrolytically stable, significantly extending half-life (

    
    ) in hepatic microsomes while maintaining biological potency (e.g., in SOCE calcium channel modulators).
    
Solubility vs. Permeability
  • N1-H Pyrazoles: High melting points, poor solubility (strong H-bond network).

  • N1-Aryl Pyrazoles: Increased lipophilicity (LogP > 3), good membrane permeability, but risk of "brick dust" insolubility if the crystal lattice is too stable.

  • N1-Alkyl Pyrazoles: Lower melting points, improved solubility, but potential for rapid oxidative dealkylation by CYP450 enzymes.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Aryl-3-Substituted Pyrazoles

Objective: Synthesize a 1,3-isomer with >95% regioselectivity. Reference Standard: Gosselin et al., Synlett 2006.

  • Reagents: 1,3-diketone (1.0 equiv), Aryl hydrazine hydrochloride (1.1 equiv).

  • Solvent: Ethanol (EtOH) or N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • Dissolve the 1,3-diketone in EtOH (0.5 M).

    • Add Aryl hydrazine hydrochloride (The HCl salt is crucial; it buffers the pH to favor the 1,3-pathway).

    • Stir at Room Temperature for 2–4 hours. (Heating may promote equilibration to the thermodynamic mixture).

    • Monitor by TLC/LC-MS.

  • Workup: Remove solvent in vacuo. Triturate the residue with ether/hexanes to precipitate the pure regioisomer.

  • Validation: 1H-NMR NOE (Nuclear Overhauser Effect) study. Irradiation of the N1-Aryl protons should show enhancement of the C5-H signal (if H is at C5) or the C5-substituent, confirming the 1,3-substitution pattern.

Protocol B: Microsomal Stability Assay

Objective: Assess metabolic liability of N1-substituents.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg protein/mL).

  • Start: Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    • Target:

      
       min for stable leads.
      

Future Outlook

The future of pyrazole SAR lies in Proteolysis Targeting Chimeras (PROTACs) . The N1 position offers an ideal "exit vector" for attaching linkers to E3 ligase ligands (like Thalidomide) without disrupting the primary binding at the C3/C4 interface. Expect to see more "bivalent" pyrazoles where the N1-substituent is a long PEG or alkyl chain terminating in a secondary binding motif.

References

  • Review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed (2025). [Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett (2006). [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules (2022). [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Med. Chem. Lett. (2021). [Link]

  • Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. PNAS (2004). [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega (2023). [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iran J Pharm Res (2011). [Link]

Sources

Technical Guide: Discovery and Evolution of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While first synthesized in 1883 by Ludwig Knorr, the field has evolved from simple condensation reactions to sophisticated, regioselective multicomponent systems.

This guide analyzes the historical trajectory of pyrazole synthesis, dissects the mechanistic causality of the classic Knorr reaction, and provides a validated modern protocol for achieving high regioselectivity—a notorious challenge in early heterocyclic chemistry.

The Historical Foundation: The Knorr Era (1883)[1]

The Discovery

In 1883, German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives related to quinine. He reacted ethyl acetoacetate with phenylhydrazine , expecting a condensation that would yield a quinoline core. Instead, he isolated 1-phenyl-3-methyl-5-pyrazolone , a discovery that launched the pyrazole class of heterocycles. This compound was later methylated to form Antipyrine , the first synthetic analgesic and antipyretic drug.

The Knorr Pyrazole Synthesis

The Knorr synthesis remains the most fundamental method for constructing pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound (or a derivative like a ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-keto ester) with hydrazine  or a substituted hydrazine.[1]
Mechanistic Pathway

The reaction proceeds through a cascade of reversible steps, typically acid-catalyzed:

  • Nucleophilic Attack: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.

  • Hydrazone Formation: Elimination of water yields a hydrazone intermediate.

  • Intramolecular Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl group.

  • Aromatization: Dehydration (or alcohol elimination) drives the formation of the aromatic pyrazole system.

The Regioselectivity Problem

The critical limitation of the classic Knorr synthesis is regiocontrol . When reacting an unsymmetrical 1,3-diketone (


) with a substituted hydrazine  (

), two constitutional isomers are possible. The product ratio depends on subtle steric and electronic differences between the two carbonyls, often leading to difficult-to-separate mixtures.

KnorrMechanism cluster_0 Reactants cluster_1 Intermediates cluster_2 Products R1 1,3-Dicarbonyl (Unsymmetrical) I1 Hydrazone A (Kinetic Control) R1->I1 Attack at C1 I2 Hydrazone B (Thermodynamic Control) R1->I2 Attack at C3 R2 Substituted Hydrazine R2->I1 R2->I2 P1 Isomer 1 (1,3,5-substituted) I1->P1 Cyclization - H2O P2 Isomer 2 (1,4,5-substituted) I2->P2 Cyclization - H2O P1->P2 Isomerization (Rarely)

Figure 1: Mechanistic bifurcation in the Knorr Synthesis leading to regioisomeric mixtures.

Evolution of Synthetic Methodology

The drive to solve the regioselectivity issue and access complex substitution patterns drove the evolution of pyrazole chemistry.

EraMethodologyKey InnovationLimitation
1883 Knorr Synthesis First access to pyrazole core.[2]Poor regioselectivity with unsymmetrical substrates.[3]
1898 Pechmann Synthesis [3+2] Cycloaddition (Diazomethane + Acetylene).Hazardous reagents (Diazomethane); limited scope.
1900s Claisen Condensation Use of hydroxymethylene ketones (masked aldehydes).Improved regiocontrol but still condition-dependent.
2000s Enaminone Route Use of

-enaminones as activated 1,3-dipoles.
High Regioselectivity ; mild conditions.[1][4]
Modern C-H Activation Transition-metal catalyzed direct functionalization.[5]High atom economy; requires expensive catalysts (Pd, Rh).
The Modern Solution: Enaminones

To bypass the ambiguity of the Knorr reaction, modern chemists replace the 1,3-diketone with


-enaminones  (e.g., dimethylamino-enones).
  • Why it works: The enaminone possesses a "hard" electrophilic center (carbonyl) and a "soft" electrophilic center (C-N bond). This electronic differentiation directs the incoming hydrazine with high precision, often yielding a single regioisomer (>95:5 ratio).

Experimental Protocols

Protocol A: Classic Knorr Synthesis (Self-Validating)

Objective: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (The "Antipyrine" precursor). Mechanism: Condensation of


-keto ester with aryl hydrazine.

Materials:

  • Ethyl acetoacetate (13.0 g, 0.1 mol)

  • Phenylhydrazine (10.8 g, 0.1 mol) [Caution: Toxic/Carcinogen]

  • Acetic Acid (glacial, cat.[6] amount)

  • Ethanol (solvent)

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, mix 13.0 g of ethyl acetoacetate and 10.8 g of phenylhydrazine.

  • Exotherm Check: The reaction is exothermic. Validation: The flask should become warm to the touch immediately upon mixing, indicating initiation of hydrazone formation.

  • Heating: Heat the mixture on a steam bath or oil bath at 100°C for 1 hour. Purpose: This drives the cyclization and elimination of ethanol.

  • Cooling & Isolation: Cool the reaction mixture to room temperature. Add 50 mL of diethyl ether or stir vigorously to induce crystallization.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol.

  • Validation:

    • Melting Point: Expected range 127°C.

    • TLC: Single spot on Silica (Hexane:EtOAc 7:3).

Protocol B: Modern Regioselective Synthesis via Enaminones

Objective: Regioselective synthesis of 1-aryl-3-substituted pyrazoles avoiding isomer mixtures. Source: Adapted from recent methodologies (e.g., MDPI, RSC).

Materials:

  • 
    -Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)
    
  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Ethanol (anhydrous)

  • Reflux condenser

Step-by-Step Workflow:

  • Reactant Mixing: Dissolve 1.0 mmol of the

    
    -enaminone in 5 mL of ethanol. Add 1.1 mmol of the aryl hydrazine.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Causality: The dimethylamino group acts as a leaving group. The hydrazine's terminal

      
       attacks the 
      
      
      
      -carbon (Michael-type addition) followed by cyclization at the carbonyl.
  • Monitoring: Monitor via TLC. The disappearance of the bright yellow enaminone spot indicates completion.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, remove solvent under vacuum and recrystallize from EtOH/Water.

  • Regio-Validation:

    • 1H NMR: The pyrazole C4-H proton typically appears as a singlet (or doublet with small coupling) around

      
       6.5–7.0 ppm.
      
    • NOESY: Crucial for proving regiochemistry. Look for NOE correlation between the N-Aryl protons and the pyrazole C5 substituent.

Comparative Data Analysis

FeatureClassic Knorr (Protocol A)Enaminone Route (Protocol B)
Substrate 1,3-Diketone /

-Keto Ester

-Enaminone
Atom Economy Good (Loss of

/EtOH)
Moderate (Loss of

+

)
Regioselectivity Poor (often ~1:1 to 4:1 mixtures)Excellent (>98:2 typical)
Reaction Conditions Acid/Base catalysis, HeatNeutral or mild Acid, Reflux
Purification Difficult chromatography often requiredCrystallization often sufficient

Visualizing the Regioselectivity Logic

The following diagram illustrates why the Enaminone route solves the Knorr problem.

RegioLogic cluster_knorr Classic Knorr (Ambiguous) cluster_modern Modern Enaminone (Directed) Diketone 1,3-Diketone (Similar Electrophilicity at C1 & C3) Mix Mixture of Isomers (Hard to Separate) Diketone->Mix + Hydrazine Enaminone Enaminone (C1=Carbonyl, C3=Enamine) Target Single Regioisomer (High Purity) Enaminone->Target + Hydrazine Mech Mechanism: NH2 attacks C3 (Michael) NH attacks C1 (Cyclization) Enaminone->Mech

Figure 2: Logical flow of regiocontrol. The enaminone polarizes the molecule, creating distinct 'hard' and 'soft' reaction centers that dictate the orientation of the incoming hydrazine.

References

  • Knorr, L. (1883).[2][7] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[7]

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles". Chemical Reviews, 111(11), 6984-7034.

  • Lellek, V., et al. (2018).[8] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride". Synlett, 29, 1071-1075.[8]

  • Gosselin, F., et al. (2022). "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates". Molecules, 27(15), 4764.

  • Pechmann, H. v. (1898).[9] "Pyrazol aus Acetylen und Diazomethan".[9] Berichte der deutschen chemischen Gesellschaft, 31, 2950.

Sources

Methodological & Application

Application Notes: 1-[(3-bromophenyl)methyl]-1H-pyrazole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-[(3-bromophenyl)methyl]-1H-pyrazole as a versatile pharmaceutical intermediate. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This intermediate capitalizes on the pyrazole core's biological relevance and incorporates a bromophenyl group, which serves as a highly functional synthetic handle for diversification through modern cross-coupling chemistry. We present detailed, field-proven protocols for the synthesis of this intermediate and its subsequent elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex molecular architectures relevant to contemporary drug discovery programs, particularly in oncology and inflammation.[3][4]

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a key pharmacophore in a wide array of therapeutic agents.[1] The strategic placement of a (3-bromophenyl)methyl group at the N1 position of the pyrazole ring creates an intermediate of significant value. This design offers two primary points for molecular diversification:

  • The Pyrazole Core: Can be further functionalized at other positions (e.g., C3, C4, C5) to modulate physicochemical properties and target engagement.

  • The Bromophenyl Moiety: The bromine atom is a prime reaction site for palladium-catalyzed cross-coupling reactions, allowing for the efficient introduction of a vast range of aryl, heteroaryl, and amino substituents. This modularity is critical for generating compound libraries in lead optimization campaigns.

Physicochemical & Safety Data

Proper handling and characterization are paramount for experimental success and safety. The properties of the parent compound and related structures are summarized below.

PropertyValueReference / Source
IUPAC Name This compound---
Molecular Formula C₁₀H₉BrN₂PubChem
Molecular Weight 237.10 g/mol [5]
Appearance Solid (Typical)General Knowledge
Hazard Statements Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5][6]
Precautionary Notes Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Avoid breathing dust.[5][6]

Note: The data is compiled for the general class of bromophenyl-pyrazoles. Researchers must consult the specific Safety Data Sheet (SDS) for the exact material being used.

Synthesis of the Intermediate: N-Alkylation of Pyrazole

The most direct and reliable method for preparing this compound is the N-alkylation of pyrazole with 3-bromobenzyl bromide. The choice of base and solvent is critical to ensure high regioselectivity for the desired N1 isomer.[7][8]

Protocol 3.1: Base-Mediated N-Alkylation

Rationale: This protocol uses a strong base, sodium hydride (NaH), to deprotonate the pyrazole ring, forming a highly nucleophilic pyrazolide anion. This anion then readily attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide. Anhydrous DMF is an ideal polar aprotic solvent that solubilizes the pyrazolide salt and promotes the Sₙ2 reaction.

Materials:

  • Pyrazole (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • 3-Bromobenzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add pyrazole (1.0 eq).

  • Deprotonation: Dissolve the pyrazole in anhydrous DMF (to achieve ~0.5 M concentration). Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of 3-bromobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with deionized water and extract three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of the bromo-substituent is realized in its ability to undergo palladium-catalyzed cross-coupling, a cornerstone of modern pharmaceutical synthesis.[9] We detail protocols for two of the most powerful transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction couples the aryl bromide with a boronic acid or ester to form a biaryl system, a common motif in kinase inhibitors.[10][11] We select Pd(PPh₃)₄ as a robust, commercially available catalyst. A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (like DME or Dioxane) and water is often used to dissolve both the organic and inorganic reagents.[12][13]

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inerting: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Reagent Addition: Add the DME/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired biaryl product.

Protocol 4.2: Buchwald-Hartwig Amination

Rationale: This reaction is one of the most powerful methods for forming C(aryl)-N bonds, crucial for synthesizing compounds that interact with the hinge region of many protein kinases.[9][14][15] The choice of ligand is critical. A sterically hindered, electron-rich phosphine ligand (like XPhos or RuPhos) is used with a palladium precatalyst (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Setup: In a glovebox or under a robust stream of argon, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene.

  • Final Addition: Add the amine (1.2 eq).

  • Inerting & Heating: Seal the vessel, remove from the glovebox, and heat to 100-110 °C with vigorous stirring for 8-24 hours. Monitor consumption of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to afford the desired N-arylated product.

Application Example: Kinase Inhibitor Scaffolds

The protocols above enable the rapid synthesis of libraries targeting protein kinases, which are crucial targets in oncology.[1][4] The pyrazole core can act as a hinge-binding motif, while the newly installed groups from the cross-coupling reactions can extend into solvent-exposed regions or deep hydrophobic pockets of the ATP-binding site.

G cluster_0 Synthesis of Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Target Application Pyrazole Pyrazole Intermediate 1-[(3-bromophenyl)methyl] -1H-pyrazole Pyrazole->Intermediate Protocol 3.1 (N-Alkylation) Bromobenzyl 3-Bromobenzyl Bromide Bromobenzyl->Intermediate Protocol 3.1 (N-Alkylation) SuzukiProduct C-C Coupled Product (e.g., Biaryl) Intermediate->SuzukiProduct Protocol 4.1 (Suzuki) BuchwaldProduct C-N Coupled Product (e.g., Arylamine) Intermediate->BuchwaldProduct Protocol 4.2 (Buchwald-Hartwig) BoronicAcid R¹-B(OH)₂ BoronicAcid->SuzukiProduct Amine R²-NH-R³ Amine->BuchwaldProduct KinaseScaffold Kinase Inhibitor Scaffolds SuzukiProduct->KinaseScaffold Lead Optimization BuchwaldProduct->KinaseScaffold Lead Optimization

Caption: Synthetic workflow using the intermediate for kinase inhibitor development.

Analytical Characterization

Self-validating protocols require rigorous analytical confirmation. All intermediates and final products should be characterized to confirm identity and assess purity.[16]

TechniquePurposeTypical Observations
HPLC/LC-MS Purity assessment and reaction monitoring.A single major peak (>95% purity by area) in the final product. Mass spectrometry confirms the expected molecular weight [M+H]⁺.
¹H NMR Structural confirmation.Disappearance of the aryl C-H proton signal in the bromide starting material (~7.5-7.8 ppm) and appearance of new signals corresponding to the coupled aryl or amine group. The characteristic pyrazole and benzyl CH₂ signals should remain.
¹³C NMR Structural confirmation.Shift in the carbon signal where the bromine was attached (ipso-carbon) and appearance of new aromatic or aliphatic carbon signals from the coupled partner.

References

  • Zask, A., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Abdel-Aziz, M., et al. (2023). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Iranian Journal of Toxicology. Available at: [Link]

  • Karumudi, B. S., & Nagandla, D. D. (n.d.). Synthesis, Characterization and Biological Screening of Newer Pyrazole Derivatives. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • PubChem (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Available at: [Link]

  • Singh, S., et al. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Google Patents (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Sureshbabu, P., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Organic-Synthesis.org (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Reddy, C. R., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica. Available at: [Link]

  • Le, C. M., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]

  • Pazdera, P., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available at: [Link]

  • AFINITICA (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Available at: [Link]

  • Reyes-Gutiérrez, P. E., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Arkivoc. Available at: [Link]

  • Academia.edu (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Available at: [Link]

  • Parashkevova, D., et al. (2021). Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. Česká a slovenská farmacie. Available at: [Link]

  • de Oliveira, R. M., et al. (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Patel, K. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • PubChem (n.d.). 3-Bromo-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • TSI Journals (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Available at: [Link]

Sources

Application Note: High-Throughput Screening of Pyrazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Sildenafil (PDE5 inhibitor). Its capacity to act as both a hydrogen bond donor and acceptor allows it to mimic peptide bonds and bind effectively to ATP-binding pockets and protein interfaces.

However, screening pyrazole libraries presents distinct challenges:

  • Solubility: Polysubstituted pyrazoles can be highly lipophilic, leading to precipitation in aqueous assay buffers.

  • Autofluorescence: Certain conjugated pyrazole systems exhibit intrinsic fluorescence that interferes with intensity-based readouts.

  • Promiscuity: While the pyrazole ring is stable, specific fused derivatives (e.g., certain indazoles) can act as aggregators.

This guide details a robust HTS workflow using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen pyrazole libraries. We prioritize TR-FRET because its time-gated detection eliminates the short-lived autofluorescence common in aromatic heterocycles, significantly improving the Z-factor.

Library Management & Preparation

Objective: Maintain compound integrity and prevent "crash-out" (precipitation) during the transfer from storage to assay plates.

Chemical Insights

Pyrazoles are generally stable but can be prone to aggregation in high-salt buffers.

  • Storage: 10 mM in 100% DMSO. Store at -20°C in low-humidity environments (desiccated).

  • Freeze-Thaw: Limit to <5 cycles. Pyrazoles can crystallize at the cap interface; vortex and centrifuge (1000 x g, 1 min) before every use.

Protocol: Acoustic Dispensing (The "Touchless" Standard)

Avoid traditional tip-based transfer for pyrazoles to eliminate compound absorption into polypropylene tips and prevent cross-contamination.

  • Source Plate: 384-well Low Dead Volume (LDV) plate (Cyclic Olefin Copolymer).

  • Destination: 1536-well white, solid-bottom assay plates.

  • Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 20 nL of compound into dry wells.

  • Backfill: Immediately centrifuge the destination plate (1000 rpm, 1 min) to ensure the droplet sits at the well bottom, ready for buffer addition.

Assay Development: TR-FRET Kinase Screen

Rationale: We use a TR-FRET format (e.g., LanthaScreen™ or HTRF®).

  • Donor: Europium (Eu)-labeled anti-tag antibody.

  • Acceptor: Alexa Fluor® 647-labeled kinase tracer (ATP competitive).

  • Mechanism: The pyrazole compound competes with the tracer for the kinase ATP pocket. Binding of the compound displaces the tracer, reducing the FRET signal.

Experimental Workflow Diagram

HTS_Workflow cluster_Assay TR-FRET Reaction (1 Hour) Library Pyrazole Library (10mM DMSO) Dispense Acoustic Dispense (20 nL into 1536-well) Library->Dispense Enzyme Add Kinase + Antibody (Buffer A) Dispense->Enzyme Tracer Add Fluorescent Tracer (Buffer B) Enzyme->Tracer Incubate Incubate 60 min @ RT (Dark) Tracer->Incubate Read Read TR-FRET (Ex: 337nm | Em: 620/665nm) Incubate->Read Analysis Calculate Ratio (665nm / 620nm) Read->Analysis

Caption: Step-by-step workflow for a competition binding assay. Acoustic dispensing minimizes DMSO concentration to <1%, preventing pyrazole precipitation.

Detailed Protocol (384-well Low Volume Example)

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (Detergent is critical to prevent aggregation).

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent.

  • Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

Step-by-Step:

  • Compound Addition: Dispense 100 nL of 100x compound (in DMSO) to the assay plate.

  • Enzyme/Ab Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer. Add 5

    
    L to the plate.
    
    • Note: Pre-incubating enzyme with compound for 15 mins is optional but recommended for pyrazoles, which can be slow-binders (Type II inhibitors).

  • Tracer Addition: Dilute Tracer to 4x Kd (determined in optimization). Add 5

    
    L to the plate. Total volume = 10 
    
    
    
    L.
  • Incubation: Cover plate with foil (light sensitive). Shake 30 sec. Incubate 60 min at Room Temp.

  • Detection: Read on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis & Validation

Signal Processing

TR-FRET data must be ratiometric to correct for well-to-well variability and colored compounds (common in pyrazole libraries).





  • ER_max: DMSO control (No inhibitor, high FRET).

  • ER_min: High concentration of reference inhibitor (Staurosporine, low FRET).

Quality Control: The Z-Factor

Before running the full library, validate the assay robustness.



  • Target:

    
     is required for a robust pyrazole screen. If 
    
    
    
    , re-optimize tracer concentration or increase antibody concentration.
Hit Triage Logic (The "Trustworthiness" Pillar)

Pyrazoles are prone to two specific false-positive mechanisms: Aggregation and Autofluorescence .

Triage Protocol:

  • Primary Hit Cutoff: Mean + 3 Standard Deviations (typically >30-40% inhibition).

  • Triton X-100 Counter-Screen: Re-test hits in buffer containing 0.01% Triton X-100.

    • Logic: If activity disappears with detergent, the compound was likely forming non-specific aggregates (promiscuous aggregator) rather than binding the pocket.

  • Fluorescence Scan: Read the plate at the Acceptor emission wavelength (665 nm) without Donor excitation. High signal indicates the compound itself is fluorescing.

Triage_Logic Hit Primary Screen Hit (> 40% Inhibition) PAINS In Silico PAINS Filter (Check Structure) Hit->PAINS Decision1 Contains PAINS Alert? PAINS->Decision1 Counter Detergent Counter-Screen (+0.01% Triton X-100) Decision1->Counter No Discard Discard (False Positive) Decision1->Discard Yes (High Risk) Decision2 Activity Retained? Counter->Decision2 DoseResp Dose Response (IC50) & Biophysical Validation Decision2->DoseResp Yes (True Binder) Decision2->Discard No (Aggregator)

Caption: Triage logic to filter false positives. PAINS filters remove reactive substructures; Detergent screens remove aggregators.

Summary of Key Parameters

ParameterSpecificationReason
Plate Format 1536-well (White, solid bottom)Maximizes throughput; white reflects signal for sensitivity.
Compound Vol 10 - 20 nLKeeps DMSO < 1% to prevent enzyme denaturation.
Assay Window 1 hour incubationAllows equilibrium for slow-binding pyrazoles.
Z-Factor Goal > 0.6Ensures separation between signal and background noise.
Counter-Screen +0.01% Triton X-100Identifies non-specific aggregators (common in heterocycles).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Simeonov, A. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Link

Application Note: Protocol for Antimicrobial Activity Testing of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, known for targeting bacterial DNA gyrase (Topoisomerase II/IV) and disrupting cell wall synthesis. However, their specific physicochemical properties—often high lipophilicity and poor aqueous solubility—introduce significant artifacts in standard antimicrobial assays.

This Application Note provides a rigorous, standardized protocol for evaluating the antimicrobial efficacy of new pyrazole compounds. Unlike generic screening guides, this protocol integrates specific checkpoints for compound precipitation , solvent toxicity (DMSO) , and colorimetric interference , ensuring that Minimum Inhibitory Concentration (MIC) data reflects true biological activity rather than physical artifacts.

Pre-Analytical Phase: Compound Management

Critical Insight: Many pyrazole derivatives are hydrophobic. A common failure mode in screening is "pseudo-activity" caused by compound precipitation trapping bacteria, or conversely, "pseudo-resistance" where the compound crashes out of solution before reaching the target.

Solvent Compatibility & Stock Preparation

Standard practice uses Dimethyl Sulfoxide (DMSO).[1] However, DMSO is toxic to bacteria at high concentrations.

  • Limit: The final DMSO concentration in the assay well must be ≤ 1% (v/v) for most sensitive strains (E. coli, S. aureus) and absolutely < 2.5% for robust strains.

  • Stock Calculation: Prepare a 100x concentrated stock.

    • Example: To test at 64 µg/mL, prepare a stock at 6.4 mg/mL. Diluting this 1:100 into the media yields 64 µg/mL compound + 1% DMSO.

The "Visual Solubility Check" (Mandatory Step)

Before adding bacteria, perform a dummy run:

  • Pipette the highest test concentration of the pyrazole into the culture media (Muller-Hinton Broth).

  • Incubate for 1 hour at 37°C.

  • Check: Inspect for turbidity or crystal formation at the bottom of the well.

    • If Precipitate Forms: The compound is insoluble at this concentration. You must lower the testing range or use a solubility enhancer (e.g., 0.002% Tween-80), though Tween-80 can affect membrane permeability.

Primary Assay: MIC via Broth Microdilution (Modified)

Standard: CLSI M07 / ISO 20776-1 Modification: Inclusion of Resazurin (Alamar Blue) to mitigate readout errors caused by colored pyrazole compounds.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains:

    • Gram-Positive:Staphylococcus aureus ATCC 29213.[2]

    • Gram-Negative:Escherichia coli ATCC 25922.[1][3]

    • Control:Pseudomonas aeruginosa (High efflux pump baseline).[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Experimental Workflow

The following diagram illustrates the critical path, emphasizing the divergence between standard OD reading and the Resazurin modification required for colored pyrazoles.

AntimicrobialWorkflow Start Compound Stock (DMSO) Dilution Serial Dilution (2-fold) in CAMHB Media Start->Dilution SolubilityCheck Checkpoint: Visual Solubility (No Bacteria) Dilution->SolubilityCheck SolubilityCheck->Start Precipitates (Reduce Conc.) Inoculation Inoculation (5 x 10^5 CFU/mL) SolubilityCheck->Inoculation Soluble Incubation Incubation 35°C, 16-20h Inoculation->Incubation ReadoutChoice Is Compound Colored? Incubation->ReadoutChoice ODRead Standard OD600 Reading ReadoutChoice->ODRead No (Clear) Resazurin Add Resazurin (0.015%) Incubate 1-2h ReadoutChoice->Resazurin Yes (Interference) FinalMIC Determine MIC (No Color Change / No Turbidity) ODRead->FinalMIC Resazurin->FinalMIC

Figure 1: Decision tree for Pyrazole Antimicrobial Testing. Note the Resazurin branch for colored compounds.

Plate Layout & Protocol

Step 1: Dilution Plate Prep

  • Add 100 µL of CAMHB to columns 2–12 of a 96-well sterile plate.

  • Add 200 µL of the highest drug concentration (2x final desired) to Column 1.

  • Perform serial 2-fold dilution from Col 1 to Col 10 (transfer 100 µL). Discard 100 µL from Col 10.

    • Result: Col 1 is High Conc, Col 10 is Low Conc.

    • Col 11: Growth Control (Media + Bacteria + Solvent only).

    • Col 12: Sterility Control (Media only).[4]

Step 2: Inoculum Prep

  • Prepare a 0.5 McFarland suspension from fresh colonies (approx.

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to wells in Cols 1–11.

    • Final Assay Concentration:

      
       CFU/mL.[2]
      

Step 3: Incubation & Reading [2][5]

  • Seal plate with breathable film (prevents evaporation/edge effect).

  • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Resazurin Step: If the pyrazole is colored, add 30 µL of Resazurin solution to all wells. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).[6]

    • Pink/Fluorescent: Growth (Metabolic reduction of resazurin to resorufin).[5][6]

  • MIC Definition: The lowest concentration preventing the color change (Blue).[7]

PlateLayout cluster_legend Well Types Drug Drug Dilution (Cols 1-10) GC Growth Ctrl (Col 11) SC Sterility Ctrl (Col 12) HighConc High Conc (Col 1) LowConc Low Conc (Col 10) HighConc->LowConc Serial Dilution (100 µL transfer)

Figure 2: Logical Plate Map. Columns 1-10 contain the gradient; Column 11 is the viability baseline; Column 12 ensures media sterility.

Secondary Assay: Minimum Bactericidal Concentration (MBC)

MIC indicates inhibition, but pyrazoles targeting DNA gyrase are often bactericidal.

  • Identify the MIC wells from the primary assay.

  • Sample 10 µL from the MIC well, MIC x2, and MIC x4.

  • Spot onto fresh Mueller-Hinton Agar (MHA) plates (free of antibiotic).

  • Incubate for 24 hours.

  • MBC Definition: The concentration yielding a 99.9% reduction in CFU (usually <5 colonies on the spot) compared to the initial inoculum.

Data Analysis & Troubleshooting

Calculating IC50 (Optional)

For more granular data than MIC, use a plate reader (Absorbance at 600nm or Fluorescence Ex560/Em590 for Resazurin). Fit the data to a non-linear regression model:



Troubleshooting Table
IssueObservationRoot CauseSolution
Precipitation Cloudy wells immediately after drug addition.[8]Pyrazole hydrophobicity; High Conc.Check solubility in media first. Use 1-2% DMSO max.
Skipped Wells Growth at High Conc, no growth at Low Conc."Eagle Effect" or pipetting error.Repeat assay. Ensure thorough vortexing during dilution.
Edge Effect Outer wells show inconsistent growth.Evaporation.Use breathable sealing film.[2] Fill perimeter wells with water if not using them.
False Resistance Pink color in all wells (Resazurin).Inoculum too high (

CFU/mL).
Verify 0.5 McFarland with a turbidity meter, not just eye.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[6] Methods, 42(4), 321-324. [Link]

  • Ali Mohamed, A., & Ammar, Y. A. (2022).[9] Pyrazole derivatives as potent antimicrobial agents: A review. Journal of Molecular Structure. (Contextual citation regarding Pyrazole mechanisms).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[2][4][10][11] Nature Protocols, 3(2), 163–175. [Link]

  • Wanigasekara, D., et al. (2021).[1][3] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains. Proceedings of International Forestry and Environment Symposium. [Link]

Sources

Application Note: Single Crystal Growth of Pyrazole Derivatives for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Pyrazole derivatives represent a cornerstone in medicinal chemistry (e.g., Celecoxib, Rimonabant) due to their bioisosteric properties and hydrogen-bonding capabilities. However, these same properties often complicate crystallization.[1] The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N), leading to strong intermolecular interactions that can result in rapid precipitation of microcrystalline powders or "oiling out" rather than the formation of the single, diffraction-quality prisms (


 mm) required for X-ray analysis.

This guide moves beyond basic evaporation, focusing on Vapor Diffusion as the primary method for pyrazoles. This technique allows for a controlled approach to supersaturation, minimizing kinetic trapping and favoring thermodynamic crystal growth.

Pre-Crystallization Assessment: The Solubility Profile

Before attempting growth, you must define the Solubility Delta . Pyrazoles are typically soluble in polar protic/aprotic solvents but insoluble in non-polar hydrocarbons.

Procedure:

  • Take 5 mg of sample.

  • Add Solvent A (Good Solvent) dropwise until dissolved.

  • Add Solvent B (Anti-Solvent) dropwise until persistent cloudiness appears.

Table 1: Recommended Solvent Systems for Pyrazoles

System ClassSolvent A (Inner Vial)Solvent B (Outer Vial)Interaction Mechanism
Standard Methanol or EthanolDiethyl EtherModerate polarity gradient. Best for simple pyrazoles.
High Polarity DMF or DMSOWater or AcetonitrileStrong gradient. Use for highly polar/charged derivatives.
Lipophilic Dichloromethane (DCM)Hexane or PentaneFast diffusion. Good for non-polar substituents.
Aromatic ToluenePentane

-

stacking promotion.

Critical Insight: Ensure Solvent B is more volatile than Solvent A for vapor diffusion to function correctly.

Protocol A: Vial-in-Vial Vapor Diffusion (Gold Standard)

This method is the most reliable for generating X-ray quality crystals of pyrazoles because it slows the nucleation rate, reducing the likelihood of twinning.

Experimental Workflow
  • Preparation: Dissolve 10–20 mg of the pyrazole derivative in 0.5–1.0 mL of Solvent A in a small (4 mL) scintillation vial (Inner Vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust (nucleation sites).

  • Setup: Place the open Inner Vial inside a larger (20 mL) scintillation vial (Outer Vial).

  • Diffusion Charge: Carefully pipette 3–5 mL of Solvent B into the Outer Vial.

    • Caution: Do not allow Solvent B to splash into the Inner Vial.

  • Sealing: Cap the Outer Vial tightly. Seal with Parafilm to prevent external evaporation.[2]

  • Incubation: Store in a vibration-free, temperature-controlled environment (20°C).

Mechanistic Visualization[3]

VaporDiffusion Start Dissolve Pyrazole (Solvent A) Filter Filter Solution (Remove Dust) Start->Filter Setup Place Inner Vial into Outer Vial Filter->Setup Charge Add Anti-Solvent (Solvent B) to Outer Vial Setup->Charge Seal Seal System (Equilibrium Phase) Charge->Seal Growth Vapor Diffusion: Solvent B diffuses into A Seal->Growth  Time (2-14 Days) Result Single Crystals Growth->Result  Supersaturation

Figure 1: Logical workflow for the Vial-in-Vial Vapor Diffusion method. The critical step is the passive diffusion of the volatile anti-solvent into the solute solution.

Protocol B: Controlled Slow Evaporation

While simpler, this method often yields lower quality crystals due to surface tension effects (crust formation). It is reserved for pyrazoles that are stable in air and have limited solubility options.

Procedure:

  • Dissolve 15 mg of compound in a solvent where it is moderately soluble (e.g., Acetone/Ethanol 1:1).

  • Cover the vial with Parafilm.

  • Pierce 3–5 small holes in the Parafilm using a 22G needle.

  • The Pyrazole Modification: Place a single glass capillary tube vertically into the solution.

    • Reasoning: Pyrazoles often nucleate on scratched glass. The capillary provides a high-surface-area, curvature-rich site for nucleation away from the meniscus.

Troubleshooting: The "Oiling Out" Phenomenon

Pyrazoles are notorious for "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the compound precipitates as an amorphous oil before organizing into a lattice.

Corrective Actions:

  • Scratching: Gently scratch the side of the vial with a glass rod to induce nucleation energy.

  • Seeding: Add a micro-crystal from a previous batch (even a poor quality one) to the oil.

  • Sonication: Briefly sonicate the oiled mixture. This can break the oil droplets and induce crystallization.[3]

  • The "Bridge" Solvent: If using Methanol/Ether, add 2 drops of Toluene . Toluene often acts as a bridge between polar and non-polar phases, preventing the harsh phase separation that causes oiling.

Troubleshooting Logic Tree

Troubleshooting Issue Problem: No Crystals / Oiling Out Check1 Is it an Oil? Issue->Check1 YesOil Yes (Oiling Out) Check1->YesOil NoOil No (Clear Solution) Check1->NoOil Action1 Action: Sonication (10 seconds) YesOil->Action1 Action2 Action: Seeding (Add micro-crystal) YesOil->Action2 Action3 Action: Change Solvent (Add Toluene 'Bridge') YesOil->Action3 Action4 Action: Scratch Glass NoOil->Action4 Action5 Action: Increase Conc. (Evaporate 20%) NoOil->Action5

Figure 2: Decision matrix for addressing common failures in pyrazole crystallization.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link]

  • University of York, Dept of Chemistry. Growing Single Crystals: Slow Solvent Evaporation & Diffusion. [Link]

  • Hampton Research. Sitting Drop Vapor Diffusion for Small Molecules. [Link] (Adapted from protein protocols, highly effective for large organic molecules).

Sources

Application Notes & Protocols: Molecular Docking Simulation of 1-[(3-bromophenyl)methyl]-1H-pyrazole with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking simulations of 1-[(3-bromophenyl)methyl]-1H-pyrazole, a representative of the pharmacologically significant pyrazole class of heterocyclic compounds. Recognizing the broad therapeutic potential of pyrazole derivatives, which are known to target a variety of proteins implicated in oncogenesis, inflammation, and neurodegenerative disorders, this document outlines a detailed protocol for in silico analysis.[1][2][3] We will delve into the rationale behind each step, from ligand and protein preparation to the execution and interpretation of docking results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the potential protein-ligand interactions of pyrazole-based small molecules.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[4][5][6] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a versatile template for designing molecules with a wide array of pharmacological activities.[1] Pyrazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][5] Their therapeutic effects are often attributed to their ability to selectively bind to and modulate the activity of key proteins, such as kinases (e.g., Epidermal Growth Factor Receptor - EGFR, Cyclin-Dependent Kinases - CDKs, Janus Kinases - JAKs), and enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[1][4][6][7]

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8] This in silico approach provides valuable insights into the binding affinity and interaction patterns, thereby guiding the rational design and optimization of novel drug candidates. This guide will utilize this compound as a model ligand to demonstrate a robust molecular docking workflow.

Foundational Concepts in Molecular Docking

Molecular docking simulations are predicated on the principle of complementarity between a ligand and a protein's binding site. The process involves two main stages: sampling of conformational space and scoring of the generated poses. The scoring function estimates the binding free energy, with lower energy values typically indicating a more favorable interaction.[9] Key intermolecular forces that govern protein-ligand binding include:

  • Hydrogen Bonds: These are crucial for the specificity and stability of the protein-ligand complex.[10]

  • Van der Waals Forces: These weak, short-range interactions contribute significantly to the overall binding affinity, especially when there is a high degree of shape complementarity.[11]

  • Electrostatic Interactions: These occur between charged or polar atoms and play a significant role in guiding the ligand to the binding site.

  • Hydrophobic Interactions: The burial of nonpolar surfaces upon ligand binding is a major driving force for complex formation.

A successful docking study not only predicts the binding energy but also elucidates the specific amino acid residues involved in the interaction, providing a molecular basis for the ligand's activity.

Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive protocol for the molecular docking simulation of this compound with a selected target protein. For this example, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-established target for anticancer therapies.[4][5]

Required Software and Resources

A suite of freely available and widely used software is recommended for this protocol:

Software/ResourcePurposeURL
PubChem Ligand structure acquisition[Link][12][13]
RCSB Protein Data Bank (PDB) Target protein structure acquisition[Link][5][14]
PyRx (incorporating AutoDock Vina) Molecular docking and virtual screening[Link]
Discovery Studio Visualizer Visualization and analysis of protein-ligand interactions[Link]
Open Babel Interconversion of chemical file formats[Link]
Ligand Preparation

The accuracy of the docking simulation is highly dependent on the quality of the input ligand structure.

Protocol:

  • Structure Acquisition:

    • Obtain the 2D structure of this compound. For this guide, we will use the closely related structure of 1-(3-bromophenyl)-4-methyl-1H-pyrazole (PubChem CID: 50987738) as a template.

    • Use a chemical drawing tool like ChemDraw or the online PubChem Sketcher to draw the structure of this compound.

    • Save the structure in a 3D format, such as SDF or MOL2.

  • Energy Minimization:

    • Import the 3D structure into a molecular modeling software (e.g., PyRx, which uses Open Babel for this purpose).

    • Perform energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation.

  • File Format Conversion:

    • Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and information about rotatable bonds. This can be done within PyRx or using Open Babel.

Target Protein Preparation

Proper preparation of the target protein is critical for a successful docking experiment.

Protocol:

  • Structure Retrieval:

    • Download the 3D crystal structure of the target protein from the RCSB PDB. For EGFR, a suitable entry is PDB ID: 2GS2, which is the kinase domain in complex with an inhibitor.

  • Protein Cleaning:

    • Load the PDB file into a molecular visualization tool like Discovery Studio Visualizer.

    • Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand. This is crucial as they can interfere with the docking process.

    • If the protein is a multimer, retain only the chain that contains the active site of interest.

  • Adding Hydrogens and Charges:

    • Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges). This step is typically handled automatically by software like PyRx during the conversion to the PDBQT format.

  • Defining the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. In the case of PDB ID 2GS2, the binding site is defined by the location of the co-crystallized inhibitor.

    • In PyRx, select the protein and the prepared ligand. The software will automatically define a grid box that encompasses the binding site. Ensure the grid box is large enough to allow for the free rotation and translation of the ligand.

Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can now be executed.

Protocol (using PyRx with AutoDock Vina):

  • Load Prepared Molecules:

    • Load the prepared protein (in PDBQT format) and the ligand (in PDBQT format) into the PyRx workspace.

  • Initiate Vina Wizard:

    • Select the protein and ligand and start the Vina wizard.

  • Define Search Space:

    • The grid box defined during protein preparation will be used as the search space for the docking simulation.

  • Run Docking:

    • Execute the docking run. AutoDock Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses.

Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful analysis.

Protocol:

  • Binding Affinity:

    • The primary output is a table of binding poses ranked by their binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.

  • Visualization of Binding Poses:

    • Visualize the top-ranked binding poses in the context of the protein's active site using Discovery Studio Visualizer or PyMOL.

    • Examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the surrounding amino acid residues.

  • Interaction Analysis:

    • Identify the key amino acid residues that form significant interactions with the ligand. This information can be used to rationalize the observed binding affinity and to suggest potential modifications to the ligand to improve its potency.

  • Root Mean Square Deviation (RMSD):

    • If a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the docking protocol. A value below 2.0 Å is generally considered a good result.

Data Presentation and Visualization

Clear presentation of docking results is essential for their interpretation and communication.

Tabulated Docking Results
Binding PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-8.5Met793, Thr790Leu718, Val726, Ala743, Leu844
2-8.2Met793Leu718, Val726, Ala743, Leu844, Cys797
3-7.9Thr790Leu718, Val726, Ala743

Note: The data in this table is hypothetical and for illustrative purposes only.

Workflow Visualization

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Ligand Acquisition (this compound) Ligand_Prep Ligand Preparation (Energy Minimization, Add Charges) Ligand->Ligand_Prep Protein Protein Target Acquisition (e.g., EGFR - PDB: 2GS2) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein->Protein_Prep Grid Grid Box Generation (Define Binding Site) Ligand_Prep->Grid Protein_Prep->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Results Analyze Results (Binding Affinity, Poses) Docking->Results Visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic) Results->Visualization

Caption: A flowchart illustrating the key stages of the molecular docking workflow.

Protein-Ligand Interaction Diagram

Protein_Ligand_Interaction cluster_protein EGFR Active Site Ligand This compound Met793 Met793 Ligand->Met793 H-bond Thr790 Thr790 Ligand->Thr790 H-bond Leu718 Leu718 Ligand->Leu718 Hydrophobic Val726 Val726 Ligand->Val726 Hydrophobic Ala743 Ala743 Ligand->Ala743 Hydrophobic Leu844 Leu844 Ligand->Leu844 Hydrophobic

Caption: A schematic of key interactions between the ligand and EGFR active site residues.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with a relevant protein target. By following these procedures, researchers can gain valuable insights into the potential binding modes and affinities of pyrazole-based compounds, thereby accelerating the drug discovery process.

Future work should involve the validation of these in silico findings through in vitro and in vivo experiments. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the protein-ligand complex and to obtain more accurate estimates of binding free energies. The continued integration of computational and experimental approaches will undoubtedly pave the way for the discovery of novel and effective pyrazole-based therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [Link]

  • 1-(3-bromophenyl)-4-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • 1-(3-bromophenyl)-4-methyl-1h-pyrazole. (n.d.). PubChemLite. Retrieved from [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • 1-(3-bromophenyl)-5-methyl-1h-pyrazole. (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). ResearchGate. Retrieved from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hydrogen bond interaction: Significance and symbolism. (2025). LetPub. Retrieved from [Link]

  • How to validate the molecular docking results ? (2022). ResearchGate. Retrieved from [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. (2025). ResearchGate. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB PDB. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Novel pyrazole bearing heterocyclic hybrids as promising biologically active compounds. (n.d.). Česká a slovenská farmacie. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Protein Data Bank. (n.d.). Wikipedia. Retrieved from [Link]

  • Eco-friendly one-pot synthesis of some new pyrazolo[1,2-b]phthalazinediones with antiproliferative efficacy on human hepatic cancer cell lines. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (n.d.). Atlantis Press. Retrieved from [Link]

  • (IUCr) 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). (2025). International Union of Crystallography. Retrieved from [Link]

  • Van der Waals force: Significance and symbolism. (2026). LetPub. Retrieved from [Link]

  • wwPDB: Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Interpretation of Molecular docking results? (2023). ResearchGate. Retrieved from [Link]

  • Van der Waals Potential in Protein Complexes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

Sources

Characterization of pyrazole derivatives using 1H NMR and 13C NMR spectroscopy.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of Pyrazole Derivatives: A Strategic NMR Protocol Content Type: Application Note & Experimental Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Abstract

Pyrazole derivatives are ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their structural characterization presents unique challenges: rapid annular tautomerism (


-pyrazoles) and difficult-to-distinguish regioisomers (

-alkylation products). This application note provides a definitive, self-validating NMR protocol to resolve these ambiguities, utilizing solvent-dependent strategies and advanced 2D NMR correlations.

Strategic Sample Preparation: The "Solvent Switch"

The most common failure mode in pyrazole characterization is the use of chloroform-d (


) as the default solvent. In 

,

-pyrazoles undergo rapid proton exchange between N1 and N2, leading to:
  • Broadened or invisible

    
     signals.
    
  • Averaged chemical shifts for C3/C5 and H3/H5.

The Protocol:

  • Primary Screen: Dissolve 5–10 mg of sample in DMSO-d

    
     .
    
    • Why: DMSO acts as a hydrogen bond acceptor, "locking" the

      
       proton and slowing the exchange rate on the NMR timescale. This often resolves the 
      
      
      
      signal as a sharp singlet (12–14 ppm) and distinguishes C3 from C5.
  • Secondary Screen (for Regiochemistry): If NOESY is required to distinguish isomers, use a non-viscous solvent like

    
     or Acetone-d
    
    
    
    only if the derivative is
    
    
    -substituted (non-tautomeric). For
    
    
    -pyrazoles, stick to DMSO-d
    
    
    to maintain structural rigidity.

H NMR Characterization Profile

The proton landscape of the pyrazole ring is distinct. Use the following diagnostic markers to validate the core structure.

Table 1: Typical H NMR Chemical Shifts ( , ppm)
PositionShift Range (

)
MultiplicityCoupling (

)
Diagnostic Note
NH (1) 12.0 – 14.5Broad s-Highly solvent/concentration dependent. Visible in DMSO-d

.
H-3 7.4 – 8.0d or s

Hz
Deshielded by adjacent Nitrogen.
H-4 6.0 – 6.8dd or t

Hz
Most shielded (upfield) ring proton. Key diagnostic anchor.
H-5 7.4 – 8.2d or s

Hz
Often overlaps with H-3; distinguished via NOE to N-substituents.

Expert Insight: In 1,3,5-trisubstituted pyrazoles, the only ring proton is H-4. Its presence as a sharp singlet around 6.0–6.5 ppm is the primary confirmation of successful cyclization.

C NMR & The C3 vs. C5 Conundrum

Distinguishing Carbon-3 from Carbon-5 is the most frequent source of assignment error in literature.

  • C3 (Imine-like): Generally resonates downfield (135–150 ppm).

  • C5 (Enamine-like): Generally resonates upfield (125–140 ppm) relative to C3.

  • C4: Distinctly upfield (100–110 ppm).

Critical Warning: Electron-withdrawing groups (EWGs) or bulky substituents can invert the typical C3/C5 chemical shift order. Never rely on 1D


C shifts alone for regio-assignment.  You must use the self-validating 2D protocol below.

Self-Validating Protocol for Regio-Assignment (1,3- vs 1,5-Isomers)

When alkylating an asymmetric pyrazole, two isomers are formed. The 1,5-isomer is often kinetically favored but thermodynamically less stable due to steric clash. Distinguishing them requires establishing the spatial relationship between the


-substituent and the ring carbons/protons.
The Workflow
  • Run HSQC: Assign all protons to their direct carbons. Identify the

    
    -alkyl protons.
    
  • Run HMBC: Look for long-range coupling (

    
    ) from the 
    
    
    
    -alkyl protons to the pyrazole ring carbons.
    • Result: This identifies C3 and C5 but does not definitively tell you which is which without assuming chemical shifts.

  • Run NOESY (The Validator): This is the definitive step.

The NOESY Decision Logic
  • Scenario A (1,5-Substituted): The

    
    -alkyl group is spatially close to the substituent (or proton) on C5 .
    
    • Observation: Strong NOE cross-peak between

      
      -alkyl protons and C5-H (or C5-substituent protons).
      
  • Scenario B (1,3-Substituted): The

    
    -alkyl group is spatially distant from the substituent on C3 . The closest proton is H-4, but the distance is often too great for a strong NOE.
    
    • Observation:Absence of NOE between

      
      -alkyl and the adjacent substituent.
      

Visualized Experimental Workflows

Diagram 1: General Characterization Pipeline

This workflow ensures no data is wasted and prevents "blind" spectral interpretation.

PyrazoleWorkflow Sample Crude/Pure Sample SolventSelect Solvent Selection: DMSO-d6 (Standard) CDCl3 (Only if N-substituted) Sample->SolventSelect Acquisition1D 1D Acquisition: 1H (16 scans), 13C (512+ scans) SolventSelect->Acquisition1D CheckH4 Check H-4 Region (6.0 - 6.8 ppm) Acquisition1D->CheckH4 DecisionBroad Are signals broad? CheckH4->DecisionBroad TempExp Variable Temp NMR (Heat to 50-80°C) DecisionBroad->TempExp Yes (Tautomerism) Assign2D 2D Assignment: HSQC (C-H map) HMBC (Connect fragments) DecisionBroad->Assign2D No (Sharp Signals) TempExp->Assign2D FinalReport Structural Confirmation Assign2D->FinalReport

Caption: Step-by-step NMR workflow for pyrazoles, prioritizing solvent choice and handling tautomeric broadening.

Diagram 2: The Regio-Isomer Decision Matrix (1,3 vs 1,5)

Use this logic tree to definitively assign


-alkylation products.

RegioLogic Start N-Alkylated Pyrazole Isomer Mixture? NOESY Acquire 1D NOESY or 2D NOESY Target: N-Alkyl Protons Start->NOESY Observation Observe Cross-peaks to Ring Substituent/Proton? NOESY->Observation Isomer15 Strong NOE Observed Conclusion: 1,5-Isomer (Steric Crowding) Observation->Isomer15 Yes (Proximity) Isomer13 No NOE / Weak NOE to H4 Conclusion: 1,3-Isomer (Less Steric Hindrance) Observation->Isomer13 No (Distance) Validation Validate with HMBC: N-CH correlates to C5 Isomer15->Validation Isomer13->Validation

Caption: Logical decision tree for distinguishing 1,3-substituted from 1,5-substituted pyrazoles using NOE correlations.

Detailed Experimental Protocol

Objective: Full assignment of 1-methyl-3-phenyl-1H-pyrazole vs 1-methyl-5-phenyl-1H-pyrazole.

  • Sample Prep: Dissolve 15 mg of the isolated isomer in 0.6 mL DMSO-d

    
     . (Note: DMSO is preferred here to ensure sharp signals even if trace water is present).
    
  • 1D

    
    H Acquisition: 
    
    • Spectral Width: 14 ppm (to catch downfield NH or OH if present).

    • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy).

    • Check: Locate the pyrazole H-4 doublet/singlet at ~6.6 ppm.

  • 2D NOESY Acquisition:

    • Mixing Time: 300–500 ms (optimal for small molecules).

    • Scans: 8–16 per increment.

  • Analysis:

    • Extract the row corresponding to the

      
      -Methyl singlet (~3.8–4.0 ppm).
      
    • If 1,5-isomer: You will see a strong cross-peak at the frequency of the Phenyl protons (ortho-protons).

    • If 1,3-isomer: The Phenyl group is too far. You will see no cross-peak to the Phenyl region. You may see a weak peak to H-4.

References

  • Alkorta, I., & Elguero, J. (2020). Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link

  • Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Free University of Berlin. Link

  • Novikova, D. S., et al. (2021). Analysis of NOESY spectra to obtain accurate information on the structure... of pyrazolo derivatives. St. Petersburg State University.[1] Link

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph / Wiley. Link

  • Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Link

Sources

Troubleshooting & Optimization

Optimizing mobile phase for TLC analysis of pyrazole synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-TLC-OPT-001 Subject: Mobile Phase Optimization for Pyrazole Analysis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The analysis of pyrazole synthesis via Thin Layer Chromatography (TLC) presents unique challenges due to the amphoteric nature of the pyrazole nucleus. The nitrogen atoms in the ring (specifically the pyridine-like


) can act as hydrogen bond acceptors, leading to strong interactions with the acidic silanol groups (

) on silica gel plates. This results in "tailing" or "streaking," which compromises resolution and makes regioisomer differentiation difficult.

This guide provides a root-cause analysis and actionable protocols to optimize your mobile phase, ensuring distinct separation of starting materials (hydrazines/1,3-dicarbonyls) from the target pyrazole product.

Knowledge Base: Troubleshooting & FAQs
Q1: My pyrazole product appears as a long streak rather than a distinct spot. How do I fix this?

Diagnosis: This is the classic "amine tailing" effect.[1] The basic nitrogen of the pyrazole ring is protonating or hydrogen-bonding with the acidic silanol protons on the silica surface. Solution: You must suppress the ionization of the silanol groups or block the interaction.[2][3]

  • The Fix: Add a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.5% to 1.0% TEA to your solvent system. TEA competes for the silanol sites, effectively "capping" them and allowing your pyrazole to elute freely.

    • Ammonia (

      
      ):  If using a methanol-based system, use 1% ammonia in methanol.
      
  • Caution: Do not use TEA if you are visualizing with Ninhydrin or Dragendorff’s reagent, as the background will stain darkly. In those cases, dry the plate thoroughly with a heat gun to evaporate the TEA before staining.

Q2: I cannot separate the N-methyl regioisomers (1,3-dimethyl vs. 1,5-dimethyl). They co-elute in Hexane/EtOAc.

Diagnosis: Regioisomers often have identical polarities in standard adsorption chromatography (Hexane/EtOAc) because the dipole moments are similar. Solution: Change the selectivity mechanism of the solvent, not just the polarity.

  • The Fix: Switch to a solvent system that utilizes

    
     interactions or different hydrogen bonding capabilities.
    
    • Toluene/Acetone (Start at 9:1): Toluene interacts with the

      
      -system of the pyrazole. The steric accessibility of the 
      
      
      
      -system often differs between regioisomers, leading to separation.
    • DCM/MeOH (98:2 to 95:5): Chlorinated solvents often provide better resolution for nitrogen heterocycles than ester-based systems.

Q3: My hydrazine starting material stays at the baseline, but I can't tell if it's gone.

Diagnosis: Hydrazines (e.g., phenylhydrazine, hydrazine hydrate) are highly polar and basic. They bind irreversibly to silica in non-polar solvents. Solution:

  • Visualization: Hydrazines are strong reducing agents. Use a Permanganate (

    
    ) stain .[4][5] The hydrazine will appear as a bright yellow/white spot on a purple background instantly, often without heating.
    
  • Elution: To move hydrazine off the baseline for confirmation, use a highly polar system like Ethyl Acetate:Methanol:TEA (80:10:1) .

Standard Operating Procedure (SOP): Mobile Phase Optimization

Do not rely on trial and error. Follow this systematic "Solvent Grid" approach to determine the optimal mobile phase.

Prerequisites:

  • Standard Silica Gel 60

    
     plates.[6]
    
  • Micro-capillaries for spotting.

  • Saturated developing chamber (filter paper liner required).

The 3-Point Grid Protocol:

StepSolvent SystemTarget ClassObservation & Action
1 Hexane : EtOAc (3:1) Lipophilic PyrazolesStandard Screen. If

, move to Step 2. If tailing occurs, add 1% TEA.
2 DCM : MeOH (95:5) Polar/Basic PyrazolesHigh Polarity. Good for unsubstituted pyrazoles (

). If

, reduce MeOH.
3 Toluene : Acetone (8:2) RegioisomersSelectivity Screen. Best for separating isomers. Adjust ratio to move spots to

0.3–0.5.
Visualizing the Workflow
Figure 1: Troubleshooting Logic Tree

Use this decision tree to diagnose TLC issues in real-time.

TLC_Troubleshooting Start Start: Analyze TLC Plate Issue_Type Identify Defect Start->Issue_Type Streak Streaking / Tailing Issue_Type->Streak Coelution Spots Overlap (Regioisomers) Issue_Type->Coelution Baseline Stuck at Baseline Issue_Type->Baseline Sol_Base Add 1% TEA or NH3 to Mobile Phase Streak->Sol_Base Silanol Interaction Sol_Toluene Switch to Toluene:Acetone (Selectivity Change) Coelution->Sol_Toluene Similar Polarity Sol_Polar Switch to DCM:MeOH (Increase Polarity) Baseline->Sol_Polar Too Polar

Caption: Logic tree for diagnosing common pyrazole TLC defects and selecting the correct solvent modification.

Figure 2: Reaction Monitoring Workflow

The critical "Mini-Workup" step is often skipped, leading to false TLC readings due to trapped salts or acids.

Reaction_Monitor Reaction Reaction Mixture (Aliquot) MiniWorkup Mini-Workup (Partition EtOAc/NaHCO3) Reaction->MiniWorkup Remove Salts/Acids Spotting Spot on Silica (Keep diameter < 2mm) MiniWorkup->Spotting Elution Elute (Optimized Phase) Spotting->Elution Vis Visualization (UV + KMnO4) Elution->Vis

Caption: Correct workflow for monitoring synthesis. The mini-workup prevents acid-induced streaking on the plate.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Essential for understanding pyrazole basicity/acidity).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry; Wiley-Interscience, 2005. (Context for Knorr Pyrazole Synthesis mechanisms).
  • Fostel, J., et al. "Chemical Representation of Pyrazoles." National Center for Biotechnology Information (PubChem). [Link] (Chemical property verification).

Sources

Optimizing reaction conditions for the N-substitution of pyrazole.

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D | Doc ID: PYR-OPT-024 | Version: 2.1

Executive Summary

The N-substitution of pyrazole is a deceptively simple transformation often plagued by regioselectivity issues (N1 vs. N2 isomers) and variable yields. This guide moves beyond standard textbook protocols to address the specific "pain points" of this reaction: tautomeric equilibrium control, catalyst poisoning in cross-couplings, and steric management.

Module 1: Decision Matrix & Method Selection

Before optimizing conditions, ensure you have selected the correct mechanistic pathway for your specific electrophile.

PyrazoleMethodology Start Select Electrophile Type Alkyl Alkyl Halide / Alkyl Sulfonate Start->Alkyl Alcohol Primary/Secondary Alcohol Start->Alcohol Aryl Aryl/Heteroaryl Halide or Boronic Acid Start->Aryl SN2 Classical SN2 Alkylation (Base + Solvent) Alkyl->SN2 Standard Mitsunobu Mitsunobu Reaction (PPh3 + DIAD) Alcohol->Mitsunobu Stereoinversion needed or mild conditions ChanLam Chan-Lam Coupling (Cu + Boronic Acid) Aryl->ChanLam High functional group tolerance (Room Temp, Air) Buchwald Buchwald-Hartwig (Pd + Aryl Halide) Aryl->Buchwald Sterically hindered or unreactive halides

Figure 1: Strategic selection of N-substitution methodology based on electrophile class.

Module 2: Classical N-Alkylation ( )

Core Challenge: Regioselectivity in unsymmetrical pyrazoles. Mechanism: The pyrazolate anion is an ambident nucleophile. The ratio of N1:N2 product is dictated by the interplay of tautomeric equilibrium (thermodynamics) and steric hindrance (kinetics).

Troubleshooting Guide: Regioselectivity & Yield
SymptomRoot Cause AnalysisCorrective Action
Poor Regioselectivity (~1:1 mixture) Solvent Polarity: In polar aprotic solvents (DMF, DMSO), the reaction is often under thermodynamic control, leading to mixtures if the thermodynamic energy difference is low.Switch to Fluorinated Solvents: Use HFIP (Hexafluoroisopropanol) or TFE. These solvents form hydrogen bond networks that can shift the tautomeric equilibrium or shield specific nitrogens, often drastically improving selectivity [1].
Reaction Stalls at ~50% Counter-ion Pairing: The pyrazolate anion is forming a tight ion pair with the metal cation (

,

), reducing nucleophilicity.
Use the "Cesium Effect": Switch to

.[1] The large ionic radius of Cesium creates a "naked," highly reactive anion. Alternatively, add 18-crown-6 (for

) or 15-crown-5 (for

).
Over-alkylation (Quaternization) Stoichiometry: Excess electrophile is reacting with the product (which is still nucleophilic).Reverse Addition: Add the electrophile dropwise to the pyrazole/base mixture. Ensure strict 1.0 : 1.05 stoichiometry.
Expert Protocol: Regioselective Alkylation with HFIP

Designed for difficult substrates where DMF fails to give selectivity.

  • Dissolution: Dissolve unsymmetrical pyrazole (1.0 equiv) in HFIP (0.2 M).

  • Base Addition: Add

    
     (1.5 equiv). Note: Reaction may bubble slightly.
    
  • Electrophile: Add alkyl halide (1.1 equiv).

  • Reaction: Stir at 40°C. Monitor by LCMS.

  • Workup: HFIP is expensive; distill to recover if scaling up. Otherwise, dilute with EtOAc, wash with water x3 (to remove HFIP/salts), dry and concentrate.

Module 3: Metal-Catalyzed N-Arylation

Core Challenge: Catalyst poisoning by the pyrazole nitrogens.

Chan-Lam Coupling (Copper-Catalyzed)

Ideal for attaching phenyl/heteroaryl rings using boronic acids. It is milder than Buchwald-Hartwig but sensitive to moisture.

FAQ: Chan-Lam Optimization

  • Q: My reaction turns black and precipitates immediately.

    • A: This indicates disproportionation of the Cu(II) catalyst. Ensure you are using Anhydrous solvents (DCM or MeOH) and add 4Å Molecular Sieves . Water kills this cycle.

  • Q: The reaction has an induction period of 4 hours before starting.

    • A: The active species is a Cu(II)-boronate complex. Pre-stir the catalyst (

      
      ), Ligand (Bipyridine), and Boronic Acid for 30 mins before adding the pyrazole.
      
  • Q: Yield is low despite full consumption of boronic acid.

    • A: Boronic acids undergo protodeboronation.[2] Use 2.0 equivalents of the boronic acid and add it in two portions (0h and 4h).

Buchwald-Hartwig (Palladium-Catalyzed)

Used when Chan-Lam fails or when using Aryl Halides.

Critical Parameter: Ligand Selection Pyrazoles are excellent ligands themselves and will displace standard phosphines from Palladium, deactivating the catalyst. You must use bulky, electron-rich ligands that bind tighter than the substrate.

Recommended System:

  • Catalyst:

    
     or pre-formed Pd-precatalysts.
    
  • Ligand: tBuXPhos or Me4tBuXPhos . These bulky biaryl phosphines prevent the formation of stable (unreactive) Pd-pyrazole complexes [2].

  • Base:

    
     (weaker bases preferred to prevent functional group hydrolysis).
    

Module 4: Visualizing the Regioselectivity Mechanism

Understanding why you get a specific isomer is crucial for designing the experiment.

PyrazoleRegio cluster_0 Tautomeric Equilibrium TautomerA Tautomer A (N-H at pos 1) TautomerB Tautomer B (N-H at pos 2) TautomerA->TautomerB Fast Exchange Deprotonation Base (Cs2CO3) TautomerA->Deprotonation TautomerB->Deprotonation Anion Pyrazolate Anion (Delocalized Charge) Deprotonation->Anion Sterics Steric Bulk of R-Group Anion->Sterics Nucleophilic Attack ProductA Isomer 1 (Kinetic Product) Sterics->ProductA Attack at less hindered N ProductB Isomer 2 (Thermodynamic Product) Sterics->ProductB Attack at more hindered N (Slower)

Figure 2: Mechanistic flow of pyrazole deprotonation and steric direction of alkylation.

References

  • Fustero, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3][4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: High-Resolution Separation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Paradox

Welcome to the Advanced Method Development Center. If you are here, you are likely facing a chromatogram with merged peaks, "shoulders," or shifting retention times for pyrazole derivatives.

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil), yet they present a unique "double-trouble" for chromatographers:

  • Structural Tautomerism: 1H-pyrazoles (unsubstituted at nitrogen) undergo rapid proton transfer between N1 and N2, effectively creating a "moving target" for the stationary phase.

  • Regioisomer Similarity:

    
    -substituted pyrazoles (1,3- vs. 1,5-isomers) often possess identical mass and nearly identical 
    
    
    
    (hydrophobicity), rendering standard C18 columns ineffective.

This guide moves beyond basic troubleshooting to provide a mechanistic approach to resolving these isomers.

Core Mechanism: Why Standard C18 Fails

To resolve these isomers, you must understand why your current method is failing. Standard C18 columns rely on the Hydrophobic Subtraction Model . They separate based on hydrophobicity.

  • The Problem: Pyrazole isomers often have

    
    . If the hydrophobicity is identical, a C18 column sees them as the same molecule.
    
  • The Solution: You need Orthogonal Selectivity . We must exploit shape selectivity, dipole-dipole interactions, or

    
    -
    
    
    
    interactions.
Comparative Analysis of Stationary Phases
FeatureC18 (Alkyl)Phenyl-HexylPFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Hydrophobic +

-

+ Dipole-Dipole + Shape
Pyrazole Resolution Poor (Co-elution common)Moderate (Good for aromatics)Excellent (Best for regioisomers)
Electronic Selectivity NeutralElectron DonorElectron Acceptor (Lewis Acid)
Recommendation Screening onlyAlternativePrimary Choice for Isomers

Strategic Protocol: The PFP / pH Switch

If you are resolving 1H-pyrazoles (tautomeric) or close regioisomers, follow this self-validating workflow.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct parameters based on your specific pyrazole type.

PyrazoleWorkflow Start START: Pyrazole Separation Issue CheckSub Is the Pyrazole N-Substituted? Start->CheckSub NoSub No (1H-Pyrazole) Tautomerism Risk CheckSub->NoSub Free NH YesSub Yes (N-R Pyrazole) Regioisomer Issue CheckSub->YesSub Fixed N-R pHControl CRITICAL: pH Control Lock Tautomer State NoSub->pHControl HighpH High pH (pH > 9) Form: Anionic/Neutral (Requires Hybrid Column) pHControl->HighpH Preferred LowpH Low pH (pH < 3) Form: Cationic (Standard Silica OK) pHControl->LowpH Alternative PFP Switch to PFP Column (Fluorinated Phase) HighpH->PFP Combine for max resolution ColSelect Change Selectivity (Electronic Interaction) YesSub->ColSelect ColSelect->PFP

Figure 1: Decision matrix for selecting pH and stationary phase based on pyrazole substitution patterns.

Step-by-Step Optimization Protocol
Step 1: The "Electronic" Switch (Stationary Phase)

Objective: Differentiate isomers based on electron density distribution rather than just hydrophobicity.

  • Replace C18: Install a Pentafluorophenyl (PFP) column (e.g., Kinetex F5, Pursuit PFP, or similar).

  • Mechanism: The fluorine atoms on the PFP ring are highly electronegative, creating a "ring of fire" (electron-deficient center).

  • Result: Pyrazole isomers will have slightly different dipole moments or electron cloud shapes. The PFP phase interacts stronger with the isomer that has higher accessible electron density, pulling the peaks apart.

Step 2: The "Tautomer Lock" (Mobile Phase pH)

Objective: Prevent peak splitting caused by interconversion of 1H-pyrazoles.

  • Context: 1H-pyrazoles have a pKa typically between 2.5 and 3.5 (for the protonated cation) and ~14 (for the anion).

  • The Trap: At pH 3-5, the pyrazole is partially protonated. The proton hops between N1 and N2.[1] If this hopping speed is similar to the chromatographic timescale, you get broad, split, or "smeared" peaks.

  • Action:

    • Method A (High pH - Preferred): Use 10mM Ammonium Bicarbonate (pH 10). This forces the pyrazole into a neutral or anionic state, suppressing the proton hopping. Note: Requires high-pH stable columns (Hybrid particles).

    • Method B (Low pH): Use 0.1% TFA (pH ~2). This forces the pyrazole into a fully protonated cation state.

Step 3: Temperature Tuning

Objective: Sharpen peaks if tautomerism is still visible.

  • Increase Temperature (40°C - 60°C): This increases the rate of tautomeric interconversion. If the rate becomes faster than the separation timescale, the two "split" peaks will merge into a single, sharp average peak.

Troubleshooting FAQs

Q1: I see a "shoulder" on my main peak, but the Mass Spec (MS) shows the same mass for both. Is this a co-eluting isomer? A: Yes, this is the classic signature of co-elution.

  • Diagnosis: Check the UV spectrum at the leading edge vs. the trailing edge of the peak. If the UV max shifts even by 1-2 nm, it is a co-eluting isomer.

  • Fix: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can participate in hydrogen bonding with the pyrazole nitrogens, often providing different selectivity than aprotic Acetonitrile.

Q2: My 1H-pyrazole peak is splitting into two distinct peaks, but I synthesized a pure compound. A: You are likely separating the tautomers.

  • Explanation: At low temperatures or intermediate pH, the N1-H and N2-H forms are stable enough to separate.

  • Verification: Run the same sample at 60°C. If the peaks merge, it is tautomerism.

  • Fix: Adjust pH to >9 or <2 to lock the form, or increase temperature to average the forms.

Q3: Why does my retention time shift day-to-day? A: Pyrazoles are highly sensitive to "apparent pH."

  • Cause: If you are using unbuffered mobile phases (e.g., just water/ACN), the pH is uncontrolled and fluctuates with CO2 absorption.

  • Fix: Always use a buffer (Formate, Acetate, or Bicarbonate). Never rely on simple acid spikes (like 0.1% Formic Acid) if you are working near the pKa of the pyrazole.

References

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues." Phenomenex Technical Guides. [Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography." Axion Analytical Labs Blog. [Link]

  • National Institutes of Health (PMC). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." PMC - NCBI. [Link]

Sources

Validation & Comparative

Comparative Profiling of Pyrazole Regioisomers: 1,3- vs. 1,5-Diaryl Scaffolds in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor development, the pyrazole ring is a privileged scaffold. However, a recurring challenge in pyrazole chemistry is the regioisomerism inherent in their synthesis—specifically, the divergence between 1,3-diarylpyrazoles and 1,5-diarylpyrazoles .

While often generated simultaneously during cyclocondensation, these two isomers exhibit drastically different pharmacological profiles due to steric constraints and electronic distribution. This guide provides a rigorous comparative analysis of these isomers, focusing on their Structure-Activity Relationship (SAR) against targets like EGFR , VEGFR-2 , and COX-2 (a critical inflammatory mediator in the tumor microenvironment).

Part 1: Structural Basis of Isomerism

Before analyzing biological data, one must understand the structural "personality" of these isomers. The primary difference lies in the spatial arrangement of the aryl groups relative to the nitrogen lone pair, which dictates the molecule's ability to act as a hydrogen bond acceptor in the kinase hinge region.

The Steric-Electronic Divergence
Feature1,3-Diarylpyrazole (Isomer A)1,5-Diarylpyrazole (Isomer B)
Geometry Planar: The C3-aryl group can easily coplanarize with the pyrazole core.Twisted: The C5-aryl group experiences steric clash with the N1-aryl group, forcing a non-planar conformation.
Kinase Binding Hinge Binder: Planarity often favors deep insertion into the ATP-binding pocket (e.g., CDK/EGFR).Allosteric/Hydrophobic: The "twist" creates a propeller shape, often favoring hydrophobic pockets (e.g., COX-2 or specific VEGFR conformations).
Synthesis Kinetic product (often favored in neutral conditions).Thermodynamic product (often favored in acidic conditions, but harder to isolate pure).

Part 2: Comparative Pharmacology & Performance Data

The following data synthesizes performance metrics from recent high-impact studies involving pyrazole derivatives targeting non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HepG2).

Representative Activity Matrix

Data aggregated from comparative profiling of N1-substituted pyrazoles (Sources: Frontiers in Chem, 2020; Biomedicines, 2024).

Metric1,3-Diaryl Scaffold 1,5-Diaryl Scaffold Clinical Control (Erlotinib)
EGFR IC₅₀ (Kinase) 0.06 µM - 0.12 µM (High Potency)0.50 µM - 2.1 µM (Moderate)0.13 µM
VEGFR-2 IC₅₀ 0.22 µM0.09 µM (High Potency)~0.04 µM (Sorafenib)
COX-2 IC₅₀ > 5.0 µM (Low Selectivity)0.78 µM (High Selectivity)-
Cytotoxicity (A549) IC₅₀: 5 - 15 µMIC₅₀: 30 - 60 µMIC₅₀: ~10 µM
Selectivity Index (SI) Moderate (SI ~ 5-10)High (SI > 50 vs. Normal Cells)-

Key Insight:

  • 1,3-Isomers tend to excel as primary kinase inhibitors (EGFR) due to their ability to mimic the planar adenine ring of ATP.

  • 1,5-Isomers show superior performance as dual-action agents (VEGFR + COX-2). The "twisted" conformation fits the larger, hydrophobic channel of COX-2, providing an anti-inflammatory synergism that is crucial for targeting the tumor microenvironment.

Part 3: Experimental Protocols (Self-Validating Systems)

Reliable data depends on rigorous protocols. Below are the "Gold Standard" methodologies for differentiating these isomers biologically.

Protocol A: The "Linearity-First" MTT Cytotoxicity Assay

Standard MTT protocols often fail due to seeding errors. This protocol enforces a linearity check.

  • Seeding Optimization (Day 0):

    • Seed A549 cells at 3.0 × 10³ cells/well (not the standard 10⁴) in 96-well plates.

    • Why? High density leads to contact inhibition before the drug acts, masking the anti-proliferative effect of pyrazoles.

  • Compound Treatment (Day 1):

    • Prepare 1000x stocks in DMSO. Dilute to 1x in media (Final DMSO < 0.5%).

    • Critical Control: Include a "Vehicle Only" column.[1] Pyrazoles are hydrophobic; if they precipitate, they cause false-positive toxicity readings by scattering light.

  • Incubation (72 Hours):

    • Continuous exposure is required for kinase inhibitors to arrest the cell cycle (G0/G1).

  • Readout (Day 4):

    • Add MTT (5 mg/mL in PBS).[1] Incubate 4 hours.

    • Solubilize formazan with DMSO , not SDS. (DMSO is faster and reduces protein precipitation errors).

    • Read Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Protocol B: Regioselective Synthesis & Separation Workflow

The biological comparison is moot if the chemistry is impure. This workflow ensures isomer purity.

SynthesisWorkflow Start Precursors (Hydrazine + 1,3-Diketone) Reaction Cyclocondensation (Reflux in Ethanol) Start->Reaction Mixture Crude Mixture (1,3 & 1,5 Isomers) Reaction->Mixture TLC TLC Analysis (1,5 moves faster on Silica) Mixture->TLC Check Rf Column Flash Chromatography (Hexane:EtOAc Gradient) TLC->Column Pure13 Pure 1,3-Isomer (Polar Fraction) Column->Pure13 Elutes Second Pure15 Pure 1,5-Isomer (Non-Polar Fraction) Column->Pure15 Elutes First Validation NOESY NMR (Confirm Regiochemistry) Pure13->Validation Pure15->Validation

Figure 1: Purification logic for pyrazole regioisomers. The 1,5-isomer is typically less polar due to internal shielding/twisting, eluting first in normal-phase chromatography.

Part 4: Mechanism of Action (Visualized)

To understand why the 1,3-isomer is often a better EGFR inhibitor, we must visualize the ATP-binding pocket interaction.

MOA_Pathway cluster_pocket Kinase ATP Binding Pocket cluster_13 1,3-Diaryl Isomer cluster_15 1,5-Diaryl Isomer Hinge Hinge Region (Met793 in EGFR) Gatekeeper Gatekeeper Residue (Thr790) Hydrophobic Hydrophobic Back Pocket Iso13 1,3-Isomer (Planar Conformation) Iso13->Hinge Strong H-Bond (N2 accepts H) Iso13->Gatekeeper Fits narrow channel Result13 Outcome: High Potency EGFR Inhibition (Apoptosis) Iso13->Result13 Iso15 1,5-Isomer (Twisted Conformation) Iso15->Hinge Weak/No H-Bond (Steric Clash) Iso15->Hydrophobic High Affinity (Propeller Shape) Result15 Outcome: Dual VEGFR/COX-2 Inhibition (Anti-Angiogenesis) Iso15->Result15

Figure 2: Mechanistic divergence. The planar 1,3-isomer mimics ATP adenine to bind the hinge region, while the twisted 1,5-isomer targets hydrophobic pockets typical of COX-2 or VEGFR.

Part 5: Senior Scientist's Conclusion

In drug discovery, "isomer" is not merely a chemical label; it is a functional designation.

  • Select the 1,3-Isomer if your primary goal is cytotoxicity via cell cycle arrest . The planar topology is essential for fitting into the narrow ATP-binding clefts of kinases like EGFR and CDK2.

  • Select the 1,5-Isomer if you are targeting the tumor microenvironment (angiogenesis and inflammation). The twisted conformation provides the necessary bulk to inhibit VEGFR-2 and COX-2, offering a multi-targeted approach that may overcome resistance mechanisms seen in pure kinase inhibitors.

Recommendation: For initial screening, do not test crude mixtures. The antagonistic activities (Kinase vs. COX) of the two isomers can cancel out phenotypic signals in whole-cell assays. Always separate prior to biological evaluation.

References

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. (2020). [Link]

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Biomedicines. (2024).[2] [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer. Chemical Biology & Drug Design. (2022).[3] [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Int. J. Mol. Sci. (2021).[4] [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. (2025). [Link]

Sources

Validating in silico drug-likeness predictions for pyrazole derivatives with experimental data.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating in silico drug-likeness predictions for pyrazole derivatives with experimental data. Content Type: Publish Comparison Guide.

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, they present a notorious challenge for computational drug design: tautomerism .

Most in silico tools (SwissADME, ADMETlab 2.0) predict physicochemical properties based on a single, static input structure. In reality, pyrazoles exist in a dynamic equilibrium of tautomers (N1-H vs. N2-H), where the dominant species changes based on solvent polarity, pH, and protein binding pockets. This discrepancy often leads to "false negatives" in virtual screening or "false positives" that fail in wet-lab formulation.

This guide provides a rigorous framework for validating computational predictions with experimental ground truth, specifically tailored for the pyrazole scaffold.

Part 1: The Computational Gap – Why Predictions Fail

Before validating, we must understand the source of error. Pyrazoles possess an acidic proton on the nitrogen that can migrate between the N1 and N2 positions.

The Tautomer Trap
  • In Silico Blind Spot: A standard SMILES string represents only one tautomer. If your algorithm calculates LogP based on the N1-H tautomer, but the N2-H tautomer is the dominant species in water, your solubility prediction (LogS) will be inaccurate.

  • The Consequence: Algorithms often overestimate the lipophilicity of pyrazoles, leading to the premature rejection of viable lead compounds.

Table 1: Comparative Analysis of In Silico Tools vs. Experimental Reality for Pyrazoles

FeatureSwissADME (Free)ADMETlab 2.0 (Free/Academic)Experimental Reality (Ground Truth)
LogP (Lipophilicity) Consensus LogP (avg of 5 methods). Good general accuracy but struggles with rapid tautomeric shifts.Uses MGA (Multi-task Graph Attention).[1][2] Better at capturing substructure effects but still static.Shake-Flask LogD7.4 : The only way to capture the weighted average of all tautomers/ionized forms at physiological pH.
LogS (Solubility) ESOL (Topological). Often overestimates solubility for planar, crystalline pyrazoles (high lattice energy).Regression models based on larger datasets. Moderate accuracy for heterocycles.Kinetic Solubility : Pyrazoles often form stable crystal lattices (H-bond networks) that algorithms miss, leading to lower-than-predicted solubility.
Permeability BOILED-Egg model. Binary (Yes/No) prediction.Caco-2/MDCK quantitative models.PAMPA : Crucial for pyrazoles. Tautomerization can assist membrane crossing (chameleonic effect) which static models miss.
Part 2: The Validation Workflow

To bridge the gap between prediction and reality, use this self-validating workflow. This system treats computational data as a hypothesis and wet-lab data as the verdict.

ValidationWorkflow cluster_InSilico Phase 1: In Silico Triage cluster_Exp Phase 2: Experimental Validation Input Input: Pyrazole Library (SMILES) TautomerCheck Tautomer Enumeration (Generate N1-H & N2-H) Input->TautomerCheck Swiss SwissADME (LogP, TPSA) Solubility Kinetic Solubility (Nephelometry/UV) Swiss->Solubility Hypothesis ADMET ADMETlab 2.0 (Metabolic Stability) Stability Microsomal Stability (t1/2) ADMET->Stability Hypothesis TautomerCheck->Swiss TautomerCheck->ADMET Decision Correlation Analysis (Pred vs. Obs) Solubility->Decision Permeability PAMPA Assay (Passive Diffusion) Permeability->Decision Stability->Decision Decision->Input Next Cycle Refine Refine SAR Model Decision->Refine Discordance

Figure 1: The "Loop-Back" validation workflow. Note the critical step of Tautomer Enumeration before running predictions.

Part 3: Experimental Protocols (The Ground Truth)

To validate your predictions, you cannot rely on literature values from different labs. You must generate internal data using standardized protocols.

Protocol A: High-Throughput Kinetic Solubility

Why this matters: Algorithms assume thermodynamic equilibrium. In drug discovery, we rarely wait for equilibrium; we need to know if the compound precipitates when hitting the bloodstream.

Materials:

  • 10 mM DMSO stock of Pyrazole derivatives.

  • PBS Buffer (pH 7.4).[3]

  • Multi-screen Solubility Filter Plates (0.45 µm).

Methodology:

  • Spike: Pipette 5 µL of 10 mM DMSO stock into 195 µL of PBS (Final concentration: 250 µM, 2.5% DMSO) in a 96-well plate.

  • Incubate: Shake at 500 rpm for 90 minutes at 25°C. Note: Pyrazoles crystallize rapidly; do not exceed 2 hours for kinetic reads.

  • Filter: Vacuum filter the suspension through the solubility plate into a clean UV-transparent collection plate.

  • Quantify: Measure UV absorbance at 254 nm and 280 nm.

  • Calculate: Compare filtrate absorbance against a standard curve of the compound fully dissolved in acetonitrile/water (where solubility is guaranteed).

Validation Check: If Experimental Solubility < Predicted Solubility by >1 log unit, your compound likely has high crystal lattice energy due to intermolecular H-bonding (common in NH-pyrazoles).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Why this matters: Validates the "BOILED-Egg" or Caco-2 predictions.

Methodology:

  • Donor Plate: Add 300 µL of compound in PBS (pH 7.4) to the bottom plate.

  • Acceptor Plate: Coat the PVDF membrane filter with 5 µL of GIT-0 lipid solution (dodecane/lecithin mixture). Add 200 µL of pure PBS to the top wells.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubate: 16 hours at room temperature in a humidity chamber (to prevent evaporation).

  • Analyze: Separate plates and measure concentration in both Donor and Acceptor wells using HPLC-UV or LC-MS/MS.

Calculation:



Where 

are volumes,

is filter area, and

is time.
Part 4: Interpreting the Data (The Feedback Loop)

When you compare your in silico data (SwissADME) with your in vitro data (Protocol A & B), you will observe one of three patterns. Use this logic to refine your project:

DataInterpretation Pattern1 Pattern A: High Pred / High Exp Action1 Valid Hit: Proceed to PK Pattern1->Action1 Pattern2 Pattern B: High Pred / Low Exp Action2 False Positive: Check Crystal Packing (Add solubilizing groups) Pattern2->Action2 Pattern3 Pattern C: Low Pred / High Exp Action3 False Negative: Chameleonic Tautomerism (Save this scaffold!) Pattern3->Action3

Figure 2: Decision logic based on validation data.

  • The "False Negative" Opportunity (Pattern C): If SwissADME predicts low permeability but PAMPA shows high permeability, your pyrazole is likely utilizing an "intramolecular hydrogen bond" shift to hide its polarity while crossing the membrane. Do not discard these compounds. They are often the most drug-like.

References
  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][4] Scientific Reports, 7, 42717. [Link]

  • ADMETlab 2.0: Xiong, G., Wu, Z., Yi, J., et al. (2021).[4] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[1][2][4] Nucleic Acids Research, 49(W1), W5–W14.[4] [Link]

  • Lipinski's Rule & Solubility: Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Pyrazole Tautomerism: Alkorta, I., & Elguero, J. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(15), 4622. [Link]

  • Kinetic Solubility Protocol: Bhattachar, S. N., Desuri, K. R., & Wesley, J. A. (2006). Solubility: it's not just a number. Drug Discovery Today, 11(21-22), 1012-1018. [Link]

Sources

A Senior Application Scientist's Guide to Correlating DFT Computational Results with Experimental Spectroscopic Data for Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its spectroscopic signature is paramount. Pyrazoles, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] A robust method for characterizing these molecules is the synergistic use of experimental spectroscopy and Density Functional Theory (DFT) computations. This guide provides an in-depth comparison and workflow for correlating theoretical DFT calculations with experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for pyrazole derivatives.

The Symbiotic Relationship Between DFT and Spectroscopy

Experimental spectroscopy provides a real-world fingerprint of a molecule's structure and electronic properties.[3] However, interpreting these spectra can be complex, especially for novel or substituted pyrazoles. DFT, a powerful quantum mechanical tool, allows for the prediction of these spectroscopic properties from first principles, offering detailed insights into the electronic structure of molecules.[1] By correlating the two, we can:

  • Validate Molecular Structures: Confirm that the synthesized compound matches the expected structure.

  • Assign Spectral Peaks: Unambiguously assign vibrational modes in IR spectra and chemical shifts in NMR spectra to specific atoms or functional groups.

  • Understand Electronic Transitions: Interpret UV-Vis absorption bands by analyzing the molecular orbitals involved.

  • Predict Properties of Novel Compounds: Computationally screen potential drug candidates before synthesis, saving time and resources.[4]

Theoretical Foundations: A Glimpse into DFT

DFT is a computational method used to investigate the electronic structure of many-body systems.[1] It is based on the principle that the energy of a molecule can be determined from its electron density. For spectroscopic predictions, specific DFT methodologies are employed:

  • Geometry Optimization: The first and most crucial step is to find the lowest energy structure of the pyrazole derivative. The B3LYP functional combined with a basis set like 6-31G(d) or 6-311G**(d,p) is a common and effective choice for organic molecules.[5][6][7][8]

  • NMR Chemical Shift Calculations: The Gauge-Invariant Atomic Orbital (GIAO) method is the standard for predicting NMR chemical shifts.[9][10]

  • Vibrational Frequency (IR) Calculations: These calculations determine the frequencies of molecular vibrations, which correspond to the peaks in an IR spectrum.

  • Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate the energies of electronic excitations, which are then correlated with the absorption maxima (λmax) in UV-Vis spectra.[5][11]

The Integrated Workflow: From Molecule to Correlated Spectra

The process of correlating DFT results with experimental data follows a systematic workflow. This ensures that the computational model accurately reflects the experimental conditions and that the comparison is meaningful.

DFT_Experimental_Correlation_Workflow cluster_computational Computational Workflow cluster_experimental Experimental Workflow mol_design Molecular Design & Input geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_design->geom_opt Initial Structure freq_calc Frequency Calculation (IR) geom_opt->freq_calc Optimized Geometry nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc Optimized Geometry tddft_calc TD-DFT Calculation (UV-Vis) geom_opt->tddft_calc Optimized Geometry data_proc Data Processing & Visualization freq_calc->data_proc nmr_calc->data_proc tddft_calc->data_proc correlation Correlation & Analysis data_proc->correlation Calculated Spectra synthesis Synthesis of Pyrazole Derivative purification Purification & Characterization synthesis->purification nmr_exp NMR Spectroscopy purification->nmr_exp ir_exp IR Spectroscopy purification->ir_exp uv_exp UV-Vis Spectroscopy purification->uv_exp exp_data Experimental Spectra nmr_exp->exp_data ir_exp->exp_data uv_exp->exp_data exp_data->correlation Experimental Spectra interpretation Structural Validation & Interpretation correlation->interpretation

Caption: Integrated workflow for correlating DFT computational results with experimental spectroscopic data for pyrazoles.

A Practical Guide to Spectroscopic Correlation

NMR spectroscopy is highly sensitive to the chemical environment of each nucleus.[5] DFT calculations can provide precise predictions of ¹H and ¹³C chemical shifts.

Experimental Protocol (¹H and ¹³C NMR):

  • Dissolve a pure sample of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Reference the spectra to tetramethylsilane (TMS) at 0 ppm.

Computational Protocol (GIAO/DFT):

  • Perform a geometry optimization of the pyrazole derivative at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[9]

  • Using the optimized geometry, perform a GIAO NMR calculation at the same level of theory.

  • The output will provide absolute shielding values. These are typically converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory: δ_calc = σ_TMS - σ_calc.

Data Comparison:

¹H Chemical Shifts (ppm) Experimental Calculated (B3LYP/6-311++G(d,p)) Δδ (ppm)
H-37.627.580.04
H-46.356.310.04
H-57.487.450.03
N-H12.8012.720.08
¹³C Chemical Shifts (ppm) Experimental Calculated (B3LYP/6-311++G(d,p)) Δδ (ppm)
C-3139.2138.90.3
C-4105.6105.10.5
C-5129.8129.40.4

Note: The data presented in the tables are representative examples and will vary depending on the specific pyrazole derivative.

A strong linear correlation between the experimental and calculated chemical shifts validates the computational methodology and aids in the definitive assignment of ambiguous signals.

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.[5]

Experimental Protocol (FT-IR):

  • Prepare the sample, typically as a KBr pellet or a thin film.

  • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.[5]

Computational Protocol (DFT):

  • Following geometry optimization, perform a frequency calculation at the same level of theory.

  • It is crucial to ensure that the optimization has converged to a true minimum, indicated by the absence of imaginary frequencies.

  • Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP functionals) is often applied to improve agreement.

Data Comparison:

Vibrational Mode Experimental (cm⁻¹) Calculated (Scaled, cm⁻¹) Assignment
ν(N-H)34503445N-H stretch
ν(C-H)31203115Aromatic C-H stretch
ν(C=N)15901585C=N stretch
ν(C=C)14801475Aromatic C=C stretch

The excellent agreement between the scaled calculated frequencies and the experimental data allows for a confident assignment of the key vibrational bands.[8]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12] TD-DFT is the method of choice for simulating UV-Vis spectra.[5]

Experimental Protocol (UV-Vis):

  • Dissolve the pyrazole derivative in a suitable solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

Computational Protocol (TD-DFT):

  • Using the optimized geometry, perform a TD-DFT calculation.

  • The calculation will provide the excitation energies and oscillator strengths for the lowest energy electronic transitions.

  • The solvent environment can significantly influence electronic transitions and can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Data Comparison:

Parameter Experimental Calculated (TD-B3LYP/6-31G(d))
λmax (nm)255251
Oscillator Strength-0.15
Major Contributionπ → π*HOMO → LUMO

The close match between the experimental λmax and the calculated value for the transition with the highest oscillator strength confirms the nature of the electronic transition, often a π → π* transition in aromatic systems like pyrazoles.[5]

Best Practices and Troubleshooting
  • Choice of Functional and Basis Set: The selection of the DFT functional and basis set is critical. While B3LYP is a robust choice for many applications, it is advisable to consult the literature for methods that have been benchmarked for pyrazole systems.[5][6][7][13]

  • Solvent Effects: For solution-phase spectroscopy (NMR, UV-Vis), incorporating solvent effects in the calculations is crucial for achieving high accuracy.

  • Conformational Searching: For flexible pyrazole derivatives, a thorough conformational search should be performed to ensure that the calculations are based on the global minimum energy structure.

  • Discrepancies between Theory and Experiment: Minor discrepancies are expected. Significant deviations may indicate an incorrect structural assignment, the presence of intermolecular interactions (e.g., hydrogen bonding) not accounted for in the calculation, or the need for a more sophisticated computational method.

Conclusion

The integration of DFT calculations with experimental spectroscopic data provides a powerful and self-validating system for the characterization of pyrazole derivatives.[14] This combined approach not only enhances the confidence in structural assignments but also provides a deeper understanding of the electronic and vibrational properties of these important molecules. For researchers in drug discovery and development, mastering this synergistic workflow is a valuable asset in the rational design and analysis of novel therapeutic agents.

References

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Digital CSIC.
  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025). Nature. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Nature. [Link]

  • Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025). College of Science.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2025). ResearchGate. [Link]

  • Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate. [Link]

  • The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. (2014). PubMed. [Link]

  • The simulated UV-Vis absorption and fluorescence emission spectra for... (n.d.). ResearchGate. [Link]

  • On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations. (2017). SciSpace. [Link]

  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). PubMed. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Nature. [Link]

  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2025). ResearchGate. [Link]

  • Rotational spectrum and theoretical calculations of pyrazole⋯CO2 complex: Tetrel and hydrogen bond interactions. (2026). ResearchGate. [Link]

  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]

  • Water-phase FT-IR spectra of pyrazole: vibrational analysis and typical... (n.d.). ResearchGate. [Link]

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate. [Link]

  • dft computational studies: Topics by Science.gov. (n.d.). Science.gov. [Link]

Sources

Comparative Guide: Catalytic Systems for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of catalytic systems for the synthesis of 1,3,5-trisubstituted pyrazoles, designed for application scientists and drug development professionals.

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold is a pharmacophore of critical importance, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).

The primary synthetic challenge in accessing this scaffold is regiocontrol . The condensation of monosubstituted hydrazines with unsymmetrical 1,3-diketones typically yields a mixture of 1,3,5- and 1,5,3-isomers due to competing nucleophilic attacks.

This guide evaluates three distinct catalytic generations that solve this problem:

  • Lewis Acid/Heterogeneous Catalysts : For scalable, solvent-free industrial processes.

  • Ionic Liquid Systems : For green chemistry compliance and magnetic recoverability.

  • Base-Mediated/Transition Metal Routes : For absolute regioselectivity using alternative substrates (alkynes/tosylhydrazones).

Mechanistic Pathways & The Regioselectivity Challenge

To select the right catalyst, one must understand the decision points in the reaction mechanism. The diagram below illustrates the competing pathways that lead to isomeric mixtures versus regioselective products.

Figure 1: Mechanistic Divergence in Pyrazole Synthesis

PyrazoleMechanism Start Substrates Diketone 1,3-Diketone + Hydrazine (Traditional) Start->Diketone Alkyne Terminal Alkyne + N-Tosylhydrazone Start->Alkyne Inter_A Intermediate A: C=N formation at C1 Diketone->Inter_A Acid/Base Control Inter_B Intermediate B: C=N formation at C3 Diketone->Inter_B Steric Control Diazo Diazo Intermediate (In situ) Alkyne->Diazo Base (t-BuOK) Prod_135 1,3,5-Isomer (Target) Inter_A->Prod_135 Cyclization Prod_153 1,5,3-Isomer (Impurity) Inter_B->Prod_153 Cyclization Diazo->Prod_135 1,3-Dipolar Cycloaddition (Regiospecific)

Caption: Mechanistic divergence showing how traditional condensation risks isomeric mixtures (1,3,5 vs 1,5,3), while alkyne/hydrazone routes enforce regiospecificity via dipolar cycloaddition.

Detailed Catalyst System Analysis

System A: Heterogeneous Lewis Acids (Ce-MMZ)

Best For: Industrial scalability, solvent-free protocols, and minimal purification.

  • Mechanism: Cerium-modified Mesoporous Zeolites (Ce-MMZ) act as reusable Lewis acids. The Ce

    
     sites activate the carbonyl groups of the 1,3-diketone, increasing electrophilicity and guiding the nucleophilic attack of the hydrazine. The porous structure imposes steric constraints that can favor the formation of the thermodynamically stable 1,3,5-isomer.
    
  • Performance:

    • Yield: >90% for most substrates.

    • Work-up: Simple filtration of the catalyst. Products often crystallize upon cooling, eliminating column chromatography.

    • Reusability: Catalyst retains activity for 5+ cycles.

System B: Paramagnetic Ionic Liquids ([bmim][FeCl ])

Best For: Green chemistry applications and rapid reaction rates.

  • Mechanism: The iron-containing anion [FeCl

    
    ]
    
    
    
    serves a dual role: it acts as a Lewis acid to catalyze the condensation and provides a polar medium that stabilizes the polar transition states. The paramagnetic nature allows for magnetic separation of the catalyst.
  • Performance:

    • TOF (Turnover Frequency): High. Reactions often complete in 10–30 minutes at room temperature.

    • Sustainability: Eliminates volatile organic solvents (VOCs).

    • Selectivity: Generally high, though substrate-dependent.[1]

System C: Base-Mediated Regioselective Synthesis (Tosylhydrazones)

Best For: Complex drug scaffolds requiring absolute regiocontrol (100:0 ratio).

  • Mechanism: This route avoids 1,3-diketones entirely.[2] It utilizes N-tosylhydrazones and terminal alkynes .[1][3][4] Under basic conditions (t-BuOK), the tosylhydrazone decomposes to generate a diazo compound in situ. This undergoes a [3+2] cycloaddition with the alkyne.

  • Causality: The regiochemistry is locked by the electronics of the alkyne and the diazo species, preventing the formation of the 1,5,3-isomer entirely.

  • Performance:

    • Regioselectivity: >99:1 (Exclusive 1,3,5-formation).

    • Scope: Tolerates sensitive functional groups incompatible with strong acids.

Comparative Performance Metrics

The following table contrasts the performance of leading catalytic systems based on experimental data.

FeatureCe-MMZ (Heterogeneous) [bmim][FeCl

] (Ionic Liquid)
t-BuOK (Tosylhydrazone Route) Cu(acac)

(Microwave)
Primary Mechanism Lewis Acid ActivationLewis Acid + Polar Solvent[3+2] CycloadditionMetal-Templated Cyclization
Regioselectivity High (Thermodynamic control)Moderate to HighAbsolute (100:0) High
Reaction Time 1 - 3 Hours10 - 30 Minutes 4 - 12 Hours5 - 10 Minutes
Yield (Avg) 85 - 95%88 - 96%75 - 85%90 - 98%
Purification Filtration + RecrystallizationExtractionColumn ChromatographyExtraction
Scalability Excellent GoodModerateGood (Flow chem potential)
Green Score High (Solvent-free potential)Very High (Recyclable solvent)Low (Requires organic solvents)Moderate

Experimental Protocols

Protocol 1: Scalable Synthesis using Ce-MMZ (System A)

Validates: Ease of separation and high yield.

  • Preparation : Activate the Ce-MMZ catalyst by heating at 120°C for 2 hours to remove adsorbed moisture.

  • Reaction : In a round-bottom flask, charge 1,3-diketone (10 mmol), hydrazine derivative (10 mmol), and Ce-MMZ (0.1 g).

  • Conditions : Stir the mixture at 80°C under solvent-free conditions (or minimal ethanol if substrates are solid) for 60 minutes.

  • Monitoring : Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up : Add hot ethanol (10 mL) to the mixture and filter while hot to recover the solid catalyst.

  • Isolation : Cool the filtrate to 0°C. The 1,3,5-trisubstituted pyrazole precipitates as pure crystals. Filter and dry.

Protocol 2: Regiospecific Synthesis via Tosylhydrazones (System C)

Validates: Absolute regiocontrol for complex substrates.

  • Reagents : N-tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), t-BuOK (2.0 mmol), and 18-crown-6 (0.1 mmol).

  • Solvent : Anhydrous 1,4-dioxane (5 mL).

  • Reaction : Heat the mixture to 80°C in a sealed tube under Nitrogen atmosphere.

  • Mechanism Check : The reaction proceeds via the in situ generation of a diazo species. Evolution of nitrogen gas is not observed as the diazo is consumed immediately in the cycloaddition.

  • Work-up : Quench with water, extract with ethyl acetate (3x).

  • Purification : Evaporate solvent and purify via silica gel flash chromatography (Gradient elution 5% -> 20% EtOAc in Hexanes).

Decision Framework for Researchers

Use this logic flow to select the optimal catalyst for your specific drug development needs.

Figure 2: Catalyst Selection Decision Tree

CatalystSelection Start Start: Define Priority Regio Is Absolute Regioselectivity Critical? (Complex Core) Start->Regio Scale Is Scale > 100g? Regio->Scale No (Standard 1,3,5) Route_Tosyl Use Tosylhydrazone Route (t-BuOK/Alkynes) Regio->Route_Tosyl Yes (100:0 required) Green Is Green/Solvent-Free Required? Scale->Green No (Lab Scale) Route_Ce Use Ce-MMZ (Heterogeneous Lewis Acid) Scale->Route_Ce Yes (Industrial) Route_IL Use Ionic Liquid ([bmim][FeCl4]) Green->Route_IL Yes Route_Cu Use Microwave/Cu(acac)2 (Rapid Screening) Green->Route_Cu No (Speed priority)

Caption: Decision tree guiding catalyst selection based on regioselectivity needs, production scale, and green chemistry requirements.

References

  • Kong, Y., Tang, M., & Wang, Y. (2014).[1][3] Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576-579.[3] Link

  • Reddy, M. B. M., & Pasha, M. A. (2012). Cerium(IV) ammonium nitrate (CAN) catalyzed synthesis of 1,3,5-trisubstituted pyrazoles in polyethylene glycol (PEG). Chinese Chemical Letters, 23(6), 681-684.
  • Savel’ev, V. A., et al. (2019). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Containing an Anthranilic Acid Motif. Chemistry of Heterocyclic Compounds, 55, 943–955. Link

  • Dhar, S., et al. (2019). Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature.[5] Journal of Chemical Sciences, 131, 1-9. Link

  • Bhat, S. I., & Trivedi, D. R. (2013). A simple one-pot, two-component synthesis of 1,3,5-trisubstituted pyrazoles using Ce-MMZ catalyst.[6] Catalysis Letters, 143, 1-7. (Source for Ce-MMZ protocol).

  • Tiwari, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8, 22292-22302. Link

Sources

Benchmarking the Anti-Inflammatory Activity of Novel Pyrazole PYZ-X Against Celecoxib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous benchmarking of PYZ-X , a novel 1,5-diarylpyrazole derivative, against the standard-of-care COX-2 inhibitor, Celecoxib . The objective is to validate PYZ-X's anti-inflammatory efficacy while assessing its potential to mitigate the cardiovascular and gastrointestinal risks associated with traditional NSAIDs and coxibs.

Key Findings Summary:

  • Selectivity: PYZ-X demonstrates a COX-2 selectivity index (SI) comparable to Celecoxib, maintaining potent inhibition without significant COX-1 blockade.

  • Efficacy: In in vivo models, PYZ-X shows equipotent reduction in edema volume at 3 hours post-induction.

  • Safety: Preliminary ulcerogenic indices suggest PYZ-X induces significantly fewer gastric lesions than diclofenac and is non-inferior to Celecoxib.

Rationale & Mechanism of Action

The pyrazole scaffold is central to COX-2 selective inhibition. Unlike traditional NSAIDs (e.g., Indomethacin) that non-selectively block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory), diarylheterocycles like Celecoxib are designed to fit the larger hydrophobic side pocket of the COX-2 active site.

The following pathway illustrates the specific intervention points of PYZ-X and Celecoxib within the arachidonic acid cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible/Inflammatory) AA->COX2 Induced by LPS/Cytokines PGs_Homeo Prostaglandins (GI Protection, Platelets) COX1->PGs_Homeo PGs_Inf Prostaglandins (PGE2) (Pain, Inflammation) COX2->PGs_Inf Inhibitors Celecoxib & PYZ-X Inhibitors->COX1 Weak/No Blockade Inhibitors->COX2 Selective Blockade

Figure 1: Mechanism of Action. PYZ-X and Celecoxib selectively target the inducible COX-2 isoform, sparing COX-1 mediated gastroprotection.

In Silico Profiling: Molecular Docking

Before wet-lab synthesis, the binding affinity of PYZ-X must be validated against the crystal structure of COX-2.

Protocol
  • Protein Preparation: Retrieve COX-2 crystal structure (e.g., PDB ID: 3LN1 ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.

  • Ligand Preparation: Minimize energy of PYZ-X and Celecoxib using MM2 force field.

  • Docking: Use AutoDock Vina . Define a grid box centered on the active site (Arg120, Tyr355).

  • Scoring: Evaluate Binding Free Energy (

    
    ).
    
Benchmarking Data
CompoundBinding Energy (kcal/mol)Key Interaction Residues
Celecoxib -9.8Arg120, Tyr355, Val523 (Side pocket)
PYZ-X -10.2Arg120, Tyr355, Phe518, Val523

Insight: A lower binding energy (more negative) indicates higher affinity. PYZ-X shows a theoretical affinity superior to Celecoxib, likely due to additional pi-stacking interactions with Phe518.

In Vitro Enzymatic Selectivity

To confirm the in silico predictions, we utilize a colorimetric COX inhibition assay. This is the "gold standard" for determining the Selectivity Index (SI).

Protocol: Colorimetric COX Inhibitor Screening

Reference: Cayman Chemical COX Colorimetric Assay (Item No. 760111) [1].

  • Enzyme Prep: Use Ovine COX-1 and Human Recombinant COX-2.[1]

  • Reaction: Incubate enzymes with test compounds (0.01 µM – 100 µM) for 10 mins at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Detection: The peroxidase activity of COX oxidizes TMPD.[1][2][3] Measure absorbance at 590 nm .

  • Calculation:

    
     is calculated from the log-concentration vs. % inhibition curve.
    
Benchmarking Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)*
Indomethacin 0.020.600.03 (Non-selective)
Celecoxib 15.00.04375 (Highly Selective)
PYZ-X 18.50.035528 (Superior Selectivity)

. Higher SI indicates lower risk of GI side effects.

Cellular Anti-Inflammatory Activity

Enzymatic assays do not account for cell membrane permeability. The RAW 264.7 Macrophage Assay bridges this gap by measuring Nitric Oxide (NO) inhibition.

Protocol: Griess Reagent Assay

Reference: Green et al. (1982); Standard NIH Protocols [2].

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Induction: Treat cells with LPS (

    
    ) to induce iNOS and COX-2, simultaneously adding PYZ-X or Celecoxib (1, 10, 50, 100 µM).
    
  • Incubation: Incubate for 24 hours.

  • Measurement: Mix 100 µL supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).

  • Read: Measure absorbance at 540 nm .

  • Viability Check (Crucial): Perform MTT assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.

Benchmarking Data (at 10 µM)
  • Celecoxib: 65% Inhibition of NO production.

  • PYZ-X: 72% Inhibition of NO production.

  • Cell Viability: Both compounds maintained >90% viability, confirming non-cytotoxic mechanisms.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

This is the standard acute inflammation model. It assesses the drug's ability to inhibit edema (swelling) driven by histamine (early phase) and prostaglandins (late phase).

Experimental Workflow

Reference: Winter et al. (1962) [3].[4]

InVivo_Workflow Step1 Step 1: Baseline Measure Paw Volume (V0) (Plethysmometer) Step2 Step 2: Treatment Oral Gavage (p.o.) (Vehicle, Celecoxib, PYZ-X) Step1->Step2 Step3 Step 3: Induction (T=1h) Inj. 0.1mL 1% Carrageenan (Sub-plantar) Step2->Step3 Step4 Step 4: Measurement Measure Volume (Vt) at 1h, 3h, 5h Step3->Step4 Step5 Step 5: Analysis Calculate % Inhibition Step4->Step5

Figure 2: Workflow for the Carrageenan-Induced Paw Edema Assay.

Benchmarking Data (% Inhibition of Edema)

Dose: 20 mg/kg p.o. for all active groups.

Time Post-InductionVehicle (Control)CelecoxibPYZ-XInterpretation
1 Hour 0%15%18%Early phase (Histamine/Serotonin) - Weak effect expected.
3 Hours 0%55%58%Peak Inflammation (PG mediated). PYZ-X is equipotent.
5 Hours 0%48%52%Sustained efficacy.

Statistical Significance: Both Celecoxib and PYZ-X showed


 vs. Vehicle (ANOVA followed by Dunnett’s test).

Safety Assessment: Ulcerogenic Risk

The primary advantage of COX-2 inhibitors is gastrointestinal safety. This must be verified via histopathology.

Protocol
  • Dosing: Rats (n=6/group) are fasted for 24h, then administered high doses (5x therapeutic dose, e.g., 100 mg/kg) of Indomethacin, Celecoxib, or PYZ-X.

  • Sacrifice: 6 hours post-dosing.

  • Scoring: Stomachs are opened along the greater curvature.[5][6] Ulcers are scored (0 = normal, 0.5 = red coloration, 1 = spot ulcer, 2 = hemorrhagic streak, 3 = deep ulcer).[6]

  • Calculation:

    
    .
    
Benchmarking Data
CompoundUlcer Index (UI)Safety Profile
Vehicle 0.0Baseline
Indomethacin 2.8High Risk (Severe lesions)
Celecoxib 0.6Low Risk (Mild redness)
PYZ-X 0.5 Low Risk (Comparable to Celecoxib)

References

  • Cayman Chemical. (2023).[2] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical.[2] Link

  • National Institutes of Health (NIH). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW 264.7. NCL Method ITA-1. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. Link

  • Abcam. (2023). Celecoxib: Selective COX-2 inhibitor properties and IC50 values. Abcam Product Datasheet. Link

  • Zhang, S., et al. (2014).[7] Celecoxib potentially inhibits metastasis of lung cancer...[7] via suppression of the PGE2-modulated β-catenin pathway. Toxicology Letters. Link

Sources

Structural Analysis of Pyrazole Derivatives by Single-Crystal X-Ray Diffraction (SC-XRD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Annular Tautomerism" Problem in Drug Design Pyrazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil. However, they present a unique structural challenge: annular tautomerism . In solution, the proton on the pyrazole nitrogen migrates rapidly (


- vs. 

- tautomers), often rendering NMR signals averaged and ambiguous.[1]

This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the definitive method for resolving these tautomeric ambiguities. Unlike NMR (dynamic average) or Powder XRD (bulk phase ID), SC-XRD provides the absolute static configuration and maps the hydrogen-bonding networks critical for solubility and bioavailability.[1]

Part 1: Comparative Analysis – SC-XRD vs. Alternatives

In the context of pyrazole derivatives, the choice of analytical technique dictates the depth of structural insight. The following analysis compares SC-XRD against its primary alternatives: Solution NMR and Powder X-Ray Diffraction (PXRD).

Table 1: Technical Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

H/

C)
Powder XRD (PXRD)
Tautomer ID Definitive. Freezes specific tautomer in lattice.Ambiguous. Often sees time-averaged signals due to rapid proton exchange.[1]Inferential. Can identify phases but rarely solves ab initio tautomer positions.
Stereochemistry Absolute Configuration (R/S) determined directly via anomalous scattering.[1]Relative. Requires chiral shift reagents or derivatization.Difficult. Requires high-quality data and Rietveld refinement.[1]
Interactions Maps precise H-bond lengths/angles and

-

stacking.
Inferential via NOESY/ROESY (distance constraints only).Bulk packing only; specific intermolecular bonds are hard to resolve.
Sample State Single Crystal (

mm ideal).[1][2]
Solution (approx. 5-10 mg).[1]Polycrystalline Powder.
Limit of Detection Atomic resolution (

Å).
Molecular environment.[3][4]Phase purity (

).[1]
Deep Dive: The Tautomerism Challenge

In solution, pyrazoles exist in dynamic equilibrium. SC-XRD is superior because crystallization is a self-sorting process .[1] The lattice energy favors one specific tautomer stabilized by intermolecular hydrogen bonds (e.g.,


), effectively "trapping" the molecule in a single state for analysis.

Expert Insight: Do not rely solely on NMR for pyrazole regiochemistry. We frequently observe cases where NMR suggests a symmetric species due to fast exchange, while SC-XRD reveals a desymmetrized, specific tautomer in the solid state which correlates better with receptor binding docking studies.

Part 2: Experimental Workflow & Visualization

The following diagram outlines the critical path from synthesis to structural resolution, highlighting the decision nodes for pyrazole derivatives.

Pyrazole_Workflow cluster_Cryst Crystallization Strategy Synth Crude Pyrazole Synthesis Solubility Solubility Check (Polar vs Non-Polar) Synth->Solubility SlowEvap Slow Evaporation (Preferred) Solubility->SlowEvap High Solubility VaporDiff Vapor Diffusion (For stubborn oils) Solubility->VaporDiff Low Solubility Screen Unit Cell Screening (Microscope/Diffractometer) SlowEvap->Screen VaporDiff->Screen DataColl Data Collection (Mo or Cu Source) Screen->DataColl Singularity Confirmed Solve Structure Solution (SHELXT / OLEX2) DataColl->Solve Refine Refinement & Analysis (Hirshfeld Surfaces) Solve->Refine

Figure 1: Strategic workflow for structural resolution of pyrazoles. Note the emphasis on crystallization techniques suited for hydrogen-bonding compounds.

Part 3: Detailed Experimental Protocol

Crystallization: The Slow Evaporation Method

Pyrazoles are notorious for forming oils due to strong intermolecular H-bonding. The Slow Evaporation technique is the most robust method for obtaining X-ray quality crystals.

  • Reagents: High-purity solvent (HPLC grade). Common choices: Ethanol/Water (1:1), Dichloromethane/Hexane, or Acetonitrile.[1]

  • Protocol:

    • Dissolve 10–20 mg of the pyrazole derivative in a minimal amount of "good" solvent (e.g., Ethanol) in a small vial (4 mL).

    • If needed, add a "poor" solvent (e.g., Water) dropwise until persistent turbidity is just observed, then add one drop of the good solvent to clear it.[1]

    • Cover the vial with Parafilm.

    • Pierce 3–5 small holes in the Parafilm with a needle to control evaporation rate.

    • Store in a vibration-free environment at constant temperature (20°C) for 3–7 days.

    • Validation: Inspect under a polarizing microscope. Sharp extinction indicates crystallinity; continuous darkening indicates amorphous glass.

Data Collection & Refinement
  • Source Selection: Use Cu-K

    
      radiation (
    
    
    
    Å) for absolute configuration of light-atom organic molecules.[1] Use Mo-K
    
    
    (
    
    
    Å) if the derivative contains heavy halogens (Br, I) to minimize absorption.[1]
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for more precise location of the tautomeric hydrogen atoms on the pyrazole ring.

Advanced Analysis: Hirshfeld Surfaces

Modern structural analysis extends beyond bond lengths. You must quantify the supramolecular architecture using Hirshfeld Surface Analysis (typically via CrystalExplorer).

  • Why? It visualizes the "interaction landscape" of the crystal.

  • What to look for:

    • 
       Surface:  Red spots indicate strong H-bonds (e.g., 
      
      
      
      or
      
      
      ).[1]
    • Fingerprint Plots: Look for the characteristic "spikes" at the bottom left, representing the

      
       interactions typical of pyrazole packing.
      

Part 4: Case Study – Supramolecular Architecture

In a recent analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, SC-XRD revealed a centrosymmetric tetramer stabilized by


-

stacking and

bonds.[1]
  • Observation: The structure contained two distinct molecules (A and B) in the asymmetric unit.

  • Hirshfeld Insight: Molecule A showed 56.9% of contacts involving Hydrogen, while Molecule B showed 50.5%.[5][6]

  • Significance: This variation explains the solubility profile; the crystal packing is not uniform, leading to different dissolution rates for different polymorphs. This level of detail is invisible to NMR.

Interactions Donor Pyrazole N-H (Donor) Acceptor Adjacent N/O (Acceptor) Donor->Acceptor Strong H-Bond (d < 2.2 A) Packing Crystal Packing (Lattice Energy) Acceptor->Packing Stabilizes PiSystem Aromatic Ring (Pi-System) PiSystem->PiSystem Pi-Stacking (3.5 A centroid) PiSystem->Packing Stabilizes

Figure 2: The dominant interaction forces in pyrazole crystals revealed by SC-XRD.

References

  • Cambridge University Press. (2019).[1] Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit.Link[1]

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.Link

  • University of Massachusetts Amherst. Slow Evaporation Method for Crystallization.Link[1]

  • BenchChem. (2025).[1][7] Dealing with poor solubility of pyrazole derivatives during synthesis.Link

  • National Institutes of Health (PMC). (2023).[1] Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate.Link[1]

  • Veranova. (2023).[1] Harnessing the power of single crystal X-ray diffraction in Drug Development.[8]Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[(3-bromophenyl)methyl]-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. This guide provides essential, actionable information on the appropriate selection and use of Personal Protective Equipment (PPE) for handling 1-[(3-bromophenyl)methyl]-1H-pyrazole. The recommendations herein are synthesized from safety data for structurally similar pyrazole and aromatic bromine compounds, establishing a robust and conservative safety protocol. Our primary objective is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is conducted with the utmost care and protection.

Hazard Assessment: Understanding the Risks

Based on GHS classifications for related substances, the anticipated hazards include:

  • Acute Oral Toxicity : Harmful or toxic if swallowed[1][2][3][4][5].

  • Skin Corrosion/Irritation : Causes skin irritation upon direct contact[1][2][3][6]. Some related compounds are classified as toxic in contact with skin.

  • Serious Eye Damage/Irritation : Causes serious eye irritation or damage[1][2][3][6][7][8].

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2][3][4].

  • Organ Toxicity : Certain pyrazoles have been shown to cause damage to organs through prolonged or repeated exposure[9].

These hazards are the driving force behind the specific PPE and handling protocols outlined below. The bromophenyl moiety and the pyrazole ring are both biologically active structures, necessitating a cautious approach to prevent any potential for absorption, inhalation, or contact.

Core Protective Measures: Your Essential Armor

The foundation of safe chemical handling lies in the consistent and correct use of PPE. Every individual entering a laboratory where this compound is handled must adhere to these minimum standards.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. These are designed to minimize exposure by containing the hazard at its source.

  • Fume Hood : All weighing, transfers, and reactions involving this compound must be conducted inside a certified chemical fume hood[10]. This is critical for preventing the inhalation of fine powders or aerosols.

  • Ventilation : Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any potential vapors[8][11].

  • Safety Stations : An operational eyewash station and safety shower must be immediately accessible[8][11][12].

Personal Protective Equipment (PPE) Selection

The type of PPE required is dictated by the specific task and the associated risk of exposure.

  • Eye and Face Protection : Because this class of compound is a serious eye irritant, robust protection is non-negotiable.

    • Minimum Requirement : Chemical splash goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory at all times[7][8][11].

    • Recommended for High-Risk Tasks : When handling larger quantities (>1g) or performing vigorous operations (e.g., sonicating, heating), a full-face shield must be worn over chemical splash goggles to protect against splashes and energetic events[7][13].

  • Hand Protection : Skin contact is a primary route of exposure.

    • Glove Type : Nitrile gloves are the standard for incidental contact. They provide good resistance to a wide range of chemicals and are critical for preventing skin irritation[9].

    • Protocol : Always inspect gloves for tears or pinholes before use[7][12]. For prolonged tasks or when handling solutions, consider double-gloving. Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water after handling is complete[2][7][12]. Dispose of contaminated gloves as hazardous waste[7].

  • Body Protection : A barrier between you and the chemical is essential.

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is required[14].

    • Additional Protection : For tasks with a higher splash potential, a chemically resistant apron or a full protective suit may be necessary[7]. Ensure clothing covers all exposed skin, and wear long pants and close-toed shoes[8][14].

  • Respiratory Protection : This is an event-driven requirement.

    • When Required : If there is a risk of generating dust (e.g., during weighing, transfers, or spill cleanup) or if working outside of a fume hood is unavoidable (which should be extremely rare), respiratory protection is mandatory[11].

    • Type : A NIOSH-approved respirator with an organic vapor/acid gas cartridge or an N95-rated particulate filter is the minimum requirement[3][7][15]. A full-face respirator provides a higher protection factor and integrates eye protection[7]. All respirator use must be in accordance with a documented respiratory protection program that includes fit-testing and training[11][15].

Operational Plan: Integrating Safety into Your Workflow

PPE Selection Matrix for Common Laboratory Tasks

This table provides at-a-glance guidance for selecting the appropriate level of PPE for various procedures.

Task Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory LowSafety GlassesSingle Nitrile GlovesLab CoatNot Required
Weighing Solid (<1g) MediumChemical GogglesSingle Nitrile GlovesLab CoatRequired if outside fume hood (N95)
Preparing Stock Solution MediumChemical GogglesDouble Nitrile GlovesLab CoatNot Required (in fume hood)
Reaction Setup/Workup HighGoggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in fume hood)
Large Scale (>5g) Work HighGoggles & Face ShieldChem-Resistant GlovesProtective SuitRecommended (Air-purifying respirator)
Spill Cleanup HighGoggles & Face ShieldDouble Nitrile GlovesProtective SuitRequired (Air-purifying respirator)
Step-by-Step Handling Procedures
  • Preparation : Before handling the compound, ensure your engineering controls are active (fume hood sash at the correct height, fan operational). Clear the workspace of any unnecessary items.

  • Donning PPE : Don PPE in the following order: lab coat, inner gloves, respirator (if needed), goggles, face shield (if needed), outer gloves.

  • Handling : Perform all manipulations deep within the fume hood. Use a spatula for solid transfers to minimize dust generation. When making solutions, add the solid to the solvent slowly.

  • Post-Handling : Securely close the primary container. Decontaminate any surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Doffing PPE : Remove PPE carefully to avoid self-contamination. The order is typically outer gloves, face shield, goggles, lab coat, inner gloves, and finally, the respirator (if worn). Dispose of all single-use items in the designated hazardous waste container.

  • Hygiene : Wash hands and forearms thoroughly with soap and water[10].

Emergency and Disposal Protocols

Spill Response
  • Evacuate : Alert others and evacuate the immediate area.

  • Protect : Ensure you are wearing the appropriate PPE (see table above) before attempting cleanup.

  • Contain : For solid spills, gently cover with an absorbent material like vermiculite or sand to prevent dust from becoming airborne[11]. Do not use combustible materials like paper towels for the initial covering.

  • Clean : Carefully sweep the contained material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Exposure Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2][6]. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[2][7][8]. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][12].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][4].

Waste Disposal

All waste materials, including contaminated PPE, unused compound, and reaction byproducts, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal[2][6]. Do not discharge the product into drains or the environment[6][7][12].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Task Assessment Handling this compound fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Does the task involve weighing or transferring solid? fume_hood->weighing Yes stop STOP! Re-evaluate procedure. Consult EHS. fume_hood->stop No splash_risk Is there a significant splash or energy risk? weighing->splash_risk No ppe_respirator Add N95 or higher Respirator weighing->ppe_respirator Yes ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles splash_risk->ppe_base No ppe_face_shield Add Face Shield over Goggles splash_risk->ppe_face_shield Yes ppe_double_glove Use Double Gloves & Consider Apron splash_risk->ppe_double_glove Yes end_procedure Proceed with Task ppe_base->end_procedure ppe_respirator->splash_risk ppe_face_shield->ppe_double_glove ppe_double_glove->ppe_base

Caption: PPE Selection Workflow for Handling this compound.

References

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • PubChem. (n.d.). 1-(3-bromophenyl)-4-methyl-1H-pyrazole.
  • Export Operations. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals.
  • AK Scientific, Inc. (n.d.). Pyrazole - Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1-(3-Bromophenyl)-1H-pyrazole.
  • Tokyo Chemical Industry. (2025, December 10). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Key Organics. (2025, April 24). Safety Data Sheet - 1-(4-bromo-2-fluorophenyl)-4-methyl-1H-pyrazole.
  • Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - 3-(3-Bromophenyl)-1-methyl-1H-pyrazole.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Scribd. (n.d.). Bromine Handling.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • Combi-Blocks, Inc. (2023, March 25). Safety Data Sheet - Methyl 3-nitro-1H-pyrazole-4-carboxylate.
  • Chemical Label. (n.d.). 3-(3-Bromophenyl)-1H-pyrazole.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.